Methyl tridecanoate has been identified and studied in various biological contexts, revealing several key activities:
The following diagram summarizes its established and potential mechanisms of action based on current research.
For researchers looking to work with this compound, here are detailed methodologies for two key applications.
This protocol uses a microfluidic device for rapid, automated derivatization of free fatty acids (like tridecanoic acid) into their corresponding methyl esters (FAMEs) for GC-MS analysis [3].
The workflow for this automated derivatization is outlined below.
This protocol details the methods used to evaluate the antibacterial activity and cell-membrane-disrupting action of this compound [1].
The diverse applications of this compound across scientific disciplines are summarized in the table below.
| Field of Research | Specific Application / Role | Relevance / Significance |
|---|---|---|
| Antimicrobial Discovery | Model compound for studying antibacterial mechanisms of fatty acid esters [1]. | Helps combat multidrug-resistant pathogens; potential for synergistic drug combinations [1]. |
| Lipidomics & Biochemistry | Standard or substrate in enzymatic assays for lipases/esterases; study of lipid metabolic pathways [4] [5]. | Aids in understanding fundamental lipid biology and enzyme function [5]. |
| Biofuel & Industrial Chemistry | Model FAME in biodiesel research; component in organic synthesis of flavors, fragrances, and bio-based polymers [4] [5]. | Contributes to the development of sustainable fuels and materials [5]. |
| Neurochemistry | Inhibitor of β-amyloid aggregation and acetylcholinesterase (AChE) in in vitro assays [2]. | Serves as a tool for research into Alzheimer's disease therapeutics [2]. |
| Analytical Chemistry | Derivative for GC-MS analysis of free fatty acid composition in complex biological and environmental samples [3]. | Enables high-throughput, automated sample preparation for volume-limited samples [3]. |
The table below summarizes the basic identification and physical property data for methyl tridecanoate. Please note that many specific data points were not available (N/A) in the searched material [1].
| Property | Description |
|---|---|
| Chemical Name | This compound [1] |
| CAS Number | 1731-88-0 [1] |
| Molecular Formula | C₁₄H₂₈O₂ [1] |
| Molecular Weight | 228.37 g/mol [1] |
| Physical State | Solid [1] |
| Melting Point | N/A |
| Boiling Point | N/A |
| Flash Point | N/A |
| Solubility | Insoluble in water [2] [1] |
According to the sourced Safety Data Sheet, this compound is not classified as a hazardous substance [1]. Nevertheless, standard laboratory precautions and first aid measures are advised, as summarized below.
| Aspect | Description |
|---|---|
| Classification | Not a hazardous substance or mixture [1]. |
| GHS Label Elements | Not a hazardous substance or mixture [1]. |
| Inhalation | Move to fresh air. If breathing is difficult, give CPR (avoid mouth-to-mouth). Get medical attention [1]. |
| Skin Contact | Rinse thoroughly with plenty of water. Remove contaminated clothing and consult a physician [1]. |
| Eye Contact | Immediately flush eyes with plenty of water for several minutes, holding eyelids open. Remove contact lenses. Call a physician [1]. |
| Ingestion | Rinse mouth with water (if conscious). Do not induce vomiting. Get immediate medical attention [1]. |
Adhering to safe handling and storage procedures is crucial to maintain a safe laboratory environment.
| Aspect | Guideline |
|---|---|
| Safe Handling | Avoid inhalation, and contact with skin and eyes. Use in a well-ventilated area. Avoid dust formation [1]. |
| Safe Storage | Keep the container tightly sealed in a cool, well-ventilated place. Store away from direct heat and ignition sources [1]. |
| Accidental Spills | Wear personal protective equipment. Absorb the spill with a suitable inert material (e.g., diatomite). Clean surfaces with alcohol and dispose of according to regulations [1]. |
| Disposal | Dispose of the substance and contaminated packaging in accordance with all local, state, and federal regulations [1]. |
The diagram below outlines the key procedures for safely handling this compound in a laboratory setting, based on the guidelines from the SDS [1].
The information found is limited. For a comprehensive risk assessment, I strongly suggest you:
The table below summarizes the key information found on the synthesis and properties of methyl tridecanoate.
| Aspect | Details |
|---|---|
| Synthetic Method | Prepared via routes involving methyl-substituted cyclohexane-1,3-diones as chain extenders [1]. |
| Industrial Production | Produced by transesterification of fatty acids from renewable sources (e.g., palm, soybean oil) with methanol, using acid or base catalysts [2]. |
| Molecular Formula | C₁₄H₂₈O₂ [3] |
| CAS Number | 1731-88-0 [3] |
| Physical State | Liquid [3] |
| Melting Point | 5.5 °C [3] |
| Boiling Point | 131 °C at 4 mm Hg [3] |
| Density | 0.864 g/mL at 25 °C [3] |
The search results do not provide a detailed, step-by-step lab protocol for the specific synthesis of this compound. However, a general methodology for the optimized production of a different, but related, bioactive compound via microbial fermentation is detailed below. This illustrates the depth of process optimization that can be applied to chemical production.
Experimental workflow for optimized metabolite production, adaptable for biosynthesis processes.
This workflow, adapted from a study on producing bioactive compounds from an endophytic fungus, demonstrates a rigorous approach to process optimization [4].
The search results indicate that a detailed, step-by-step "cookbook" protocol for this compound synthesis is not publicly available in the searched sources. To acquire the depth of information required for a whitepaper, I suggest you:
The table below summarizes the key identifiers and physical properties of methyl tridecanoate from the search results.
| Property | Value | Reference |
|---|---|---|
| CAS Registry Number | 1731-88-0 | [1] [2] [3] |
| Molecular Formula | C14H28O2 | [1] [2] [3] |
| Molecular Weight | 228.37-228.38 g/mol | [1] [2] [3] |
| Boiling Point | 163 °C (at atmospheric pressure); 131 °C (at 4 mmHg) | [2] [3] |
| Melting Point | 5.5 °C (lit.) | [2] [4] |
| Flash Point | 113-124.9 °C | [2] [4] |
| Density | 0.864 g/mL (at 25 °C) | [2] |
| Vapor Pressure | ~0.0 ± 0.6 mmHg (at 25°C) | [4] |
| Enthalpy of Vaporization (ΔvapH°) | Ranges from 80.0 to 82.7 kJ/mol at 298.15 K | [1] |
While a direct vapor pressure value at 25°C is listed as approximately 0.0 mmHg [4], several studies have measured its enthalpy of vaporization (ΔvapH°), which is the energy required to convert one mole of liquid into vapor at a constant pressure. This data is crucial for predicting vapor pressure at other temperatures.
| ΔvapH° (kJ/mol) | Method | Reference |
|---|---|---|
| 82.68 | N/A | Majer and Svoboda, 1985 [1] |
| 80.0 ± 0.5 | N/A | van Genderen, van Miltenburg, et al., 2002 [1] |
| 81.3 ± 0.7 | GC, C | Fuchs and Peacock, 1980 [1] |
| 82.68 ± 0.84 | C | Mansson, Sellers, et al., 1977 [1] |
Proper storage is critical for maintaining chemical integrity and ensuring safety.
| Aspect | Recommendation |
|---|---|
| Storage Temperature | Room temperature (recommended in a cool, dark place, preferably <15°C) [3]. One supplier lists storage at -20°C for long-term stability over three years [5]. |
| Hazard Statements (GHS) | H318: Causes serious eye irritation. H413: May cause long lasting harmful effects to aquatic life [2] [4]. | | Precautionary Statements | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing [2] [4]. | | Personal Protective Equipment (PPE) | Eyeshields, gloves, and appropriate respirator protection are advised [4]. |
This compound is identified as a saturated fatty acid methyl ester (FAME) commonly used in lipid metabolism and biofuel production research [5]. One study notes its biological activity in moderately inhibiting β-amyloid aggregation and weakly inhibiting acetylcholinesterase (AChE) [4].
While detailed experimental protocols for vapor pressure measurement are not provided, the search results indicate the following standard methodologies:
The following diagrams, created using DOT language, outline general workflows for handling and experimenting with this compound.
Handling and storage workflow for this compound, emphasizing safety and storage decisions.
General experimental workflow for this compound analysis, covering common research applications.
Methyl tridecanoate (CAS 1731-88-0), also known as tridecanoic acid methyl ester, is a saturated fatty acid methyl ester (FAME) with the molecular formula C₁₄H₂₈O₂ and a molecular weight of 228.38 g/mol. This compound serves important roles in various scientific and industrial contexts, functioning as a chemical standard in analytical chemistry, a bioactive compound with demonstrated antibacterial properties, and a model analyte in method development for lipid analysis. The accurate analysis of this compound is particularly crucial in lipidomics, quality control of fats and oils, and monitoring of industrial processes such as biodiesel production. These application notes provide detailed protocols for the analysis of this compound using high-performance liquid chromatography (HPLC), addressing the compound's unique chemical properties and the specific challenges associated with its separation and detection.
The analysis of this compound by HPLC requires careful consideration of column chemistry, mobile phase composition, and detection parameters to achieve optimal separation, especially when dealing with complex biological or industrial samples.
Column: Newcrom R1 (reverse-phase with low silanol activity) [1]. Mobile Phase: Acetonitrile/Water with Phosphoric Acid [1]. Detection: UV-Vis or Mass Spectrometry [1]. Sample Preparation: Dissolve this compound in appropriate solvent (methanol or acetonitrile) to desired concentration, typically 0.1-1.0 mg/mL. Filter through 0.45 μm or 0.22 μm membrane prior to injection [1].
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Specification | Notes |
|---|---|---|
| Column Type | Newcrom R1 | Reverse-phase with low silanol activity |
| Mobile Phase | Acetonitrile/Water/Phosphoric Acid | For MS-compatible methods, replace phosphoric acid with formic acid |
| Particle Size | Standard 5 μm or 3 μm for UPLC | Smaller particles available for faster analysis |
| Flow Rate | 1.0 mL/min (standard) | Adjustable based on column dimensions and particle size |
| Injection Volume | 1-10 μL | Dependent on concentration and detection sensitivity |
| Analytical Scale | Analytical to preparative | Method is scalable for impurity isolation |
For mass spectrometry-compatible applications, phosphoric acid must be replaced with formic acid to prevent ion source contamination and signal suppression. The method is scalable and can be adapted for both analytical quantitation and preparative-scale isolation of impurities. Smaller 3 μm particle columns are available for ultra-performance liquid chromatography (UPLC) applications, enabling faster analysis times with improved resolution [1].
While HPLC provides excellent separations for this compound, gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) offers complementary approaches, particularly for volatile analytes or when analyzing complex FAME mixtures.
Sample Preparation: Derivatization may be required for free fatty acids prior to GC analysis. Common derivatization methods include base-catalyzed transesterification or acid-catalyzed esterification [2] [3]. Internal Standards: this compound itself can serve as an internal standard in GC analysis of FAMEs. Alternatively, compounds like methyl pentadecanoate or methyl heptadecanoate are used when this compound is the analyte of interest [4] [3]. GC Columns: Zebron ZB-FAME (30 m × 0.25 mm × 0.20 μm) or equivalent polar columns designed specifically for FAME analysis [5]. Temperature Program: 40°C (hold 5 min), ramp to 210°C at 6°C/min [5]. Detection: MS/MS operating in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity [5].
Table 2: GC-MS/MS MRM Transitions for Fatty Acid Methyl Esters
| FAME Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| This compound | Specific transitions should be optimized for each instrument | ||
| Methyl Heptanoate | To be optimized | To be optimized | To be optimized |
| Methyl Nonanoate | To be optimized | To be optimized | To be optimized |
| Methyl Hexadecanoate | To be optimized | To be optimized | To be optimized |
This compound has demonstrated significant antibacterial properties against enteropathogenic bacteria, including both Gram-positive and Gram-negative strains. Research has identified its presence as an active component in the medicinal plant Monochoria hastata, traditionally used to treat gastrointestinal diseases. The compound exhibits a dual mechanism of action, causing extracellular leakage through disruption of cellular morphology and binding strongly to Escherichia coli DNA Gyrase B protein, causing conformational changes that inhibit bacterial replication. Studies have shown that this compound induces significant cell autolysis in E. coli and Enterococcus faecalis at concentrations of 375-750 μg/mL, and exhibits synergistic effects with conventional antibiotics like ampicillin, potentially enhancing efficacy against drug-resistant strains [6].
In analytical chemistry, this compound serves as a versatile internal standard for chromatographic analyses. Its intermediate chain length and chemical stability make it ideal for quantitation of both short-chain and long-chain fatty acid methyl esters. The compound finds particular utility in the analysis of oxidized fats and oils, where it helps quantify degradation products formed during thermal processing [4]. In industrial contexts, this compound is relevant to biodiesel production and bioreactor monitoring, where FAME profiles serve as quality indicators and process control parameters [5]. Recent advances in green analytical chemistry have incorporated this compound analysis into solvent-free methods using techniques like SPME Arrow extraction coupled with GC-MS/MS, significantly reducing environmental impact while maintaining analytical performance [5].
Base-Catalyzed Transesterification:
Acid-Catalyzed Esterification (for Free Fatty Acids):
For volume-limited samples or high-throughput applications, a microfluidic approach offers advantages:
For quantitative applications, method validation should include:
Peak Tailing: Often caused by active silanol sites on the column. Mitigate by using columns with low silanol activity (e.g., Newcrom R1) or adding acid modifiers to the mobile phase [1]. Poor Resolution: Adjust mobile phase composition (acetonitrile-to-water ratio) or temperature. For GC methods, optimize temperature ramp rate [5]. Low Recovery: Ensure complete derivatization by verifying reaction time, temperature, and catalyst concentration. For solid-phase extraction, confirm proper solvent strength for elution [2] [3]. Matrix Interference: Implement sample clean-up steps such as solid-phase extraction or liquid-liquid extraction. For complex matrices, use selective detection (MS/MS in MRM mode) [5] [3].
The following workflow diagram illustrates the complete analytical procedure for this compound analysis:
This compound represents an important analyte in both research and industrial contexts, with applications ranging from pharmaceutical development to quality control of lipid-containing products. The HPLC method presented here, utilizing a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase, provides a robust approach for analysis of this compound. Complementary GC methods offer enhanced sensitivity and selectivity for specific applications. The provided protocols for sample preparation, derivatization, and method validation enable researchers to implement these methods in their laboratories with confidence. As research continues to uncover additional biological activities and applications of this compound, these analytical methods will serve as fundamental tools for characterization and quantification.
This compound (C₁₄H₂₈O₂), also known as methyl ester of tridecanoic acid, serves as a critical molecular tool in biodiesel research and development. With a molecular weight of 228.37 g/mol, this compound finds primary application as an analytical standard in gas chromatography for biodiesel quantification and quality control. As the biodiesel industry continues to grow, with production volumes measured in terawatt-hours globally [1], the need for precise analytical methods and sustainable production pathways has become increasingly important. This compound represents both a target fuel molecule and a vital diagnostic tool in the analytical workflows that support biofuel certification and compliance with international fuel standards.
The significance of this compound extends beyond its role as a simple fatty acid methyl ester (FAME). As a medium-chain fatty acid ester, it exhibits fuel properties that make it valuable for studying biodiesel combustion characteristics, cold flow properties, and energy content. Research indicates that medium-chain FAMEs like this compound may offer advantages in certain fuel applications due to their balanced combustion characteristics and potentially favorable cold flow properties compared to longer-chain esters. Furthermore, its utility in entomological research [2] demonstrates the diverse applications of this compound across multiple scientific disciplines, highlighting its importance as a versatile biochemical tool in both basic and applied research contexts.
This compound serves as an internal quantification standard in gas chromatographic (GC) analysis of biodiesel samples. This application leverages its chemical stability and distinct retention time to enable precise quantification of fatty acid methyl ester (FAME) profiles in biodiesel samples. The protocol begins with accurate weighing of approximately 10 mg of high-purity this compound, which is then dissolved in hexane or heptane to create a stock solution of precisely 1 mg/mL concentration. For sample preparation, 100 µL of this internal standard solution is added to precisely 10 mg of the biodiesel sample, followed by dilution to 10 mL with the same solvent. This creates a consistent 1:100 sample-to-standard ratio that enables accurate quantification of all FAME components present in the biodiesel sample through comparative peak area analysis.
The analytical procedure requires instrument calibration using a certified FAME mix with known concentrations, following established methodologies such as EN 14103 for biodiesel content determination. Critical steps include maintaining consistent injection volumes (typically 1 µL), using appropriate GC column selection (polar stationary phases like cyanopropyl polysiloxane), and implementing temperature programming optimized for FAME separation. The quantification calculation employs the formula: Concentration of Unknown FAME = (Area of Unknown FAME / Area of this compound) × (Concentration of this compound) × Response Factor. This protocol requires verification of linearity across the expected concentration range (typically 0.1-10 mg/mL) and confirmation of resolution from neighboring FAME peaks to ensure analytical accuracy [2].
Table 1: Technical Specifications of this compound
| Parameter | Specification | Notes |
|---|---|---|
| Molecular Weight | 228.37 g/mol | - |
| Physical Form | Solution | Supplied as ready-to-use solution |
| Purity Grade | Biotechnology Grade | Highly pure, suitable for research applications |
| Solution Preparation | Type I ultrapure water (>18 MΩ-cm resistivity) | Filtered through 0.22 µm filter |
| Storage Conditions | Room temperature | Stable under recommended conditions |
| Primary Applications | Biodiesel analysis, Biochemical research | GC internal standard, Molecular tool |
Quality assurance measures for this compound include certificate of analysis verification, purity confirmation via chromatographic methods, and stability monitoring throughout the product lifecycle. The compound should be handled in accordance with good laboratory practices, with particular attention to proper sealing of containers to prevent solvent evaporation and contamination. For long-term storage, inert atmosphere protection (nitrogen or argon blanket) is recommended to prevent oxidative degradation. Usage precautions include working in well-ventilated areas and using appropriate personal protective equipment when handling the concentrated standard [2].
The microbial production of fatty acid methyl esters (FAMEs), including this compound, employs metabolic engineering strategies in E. coli to convert endogenous fatty acids into biodiesel precursors. This approach utilizes a simplified pathway that relies on S-adenosyl methionine (SAM) as the methyl group donor and a broad-specificity methyltransferase to catalyze the methylation reaction. The key advantage of this biological production method lies in its direct methylation mechanism, which bypasses the need for the separate alcohol production pathway required for fatty acid ethyl ester (FAEE) synthesis. The experimental workflow begins with strain construction, where E. coli SS00 (JW 1794-1 λ(DE3) ΔfadD) is engineered to disrupt fatty acid degradation (ΔfadD mutation) and enable high-level free fatty acid production [3] [4].
The protocol proceeds with the introduction of two key genetic elements: the Drosophila melanogaster Juvenile Hormone Acid O-Methyltransferase (DmJHAMT) and the Umbellularia californica acyl-ACP thioesterase (BTE). The BTE component redirects cellular fatty acid biosynthesis toward medium-chain free fatty acids (particularly C12:0 lauric acid), while DmJHAMT catalyzes the SAM-dependent methylation of these fatty acids to produce the corresponding FAMEs. For optimal results, these genes are typically expressed from plasmid-based systems (pDmJHAMT-pET15b and pUcBTE-pBAD/p15A) to achieve high enzyme expression levels. The engineered strain (SS3B) is then cultivated in modified M9 media supplemented with 1% glucose as the carbon source, and production is induced during mid-log phase growth (OD600 ≈ 0.6) by adding 0.2% arabinose and 0.1 mM IPTG to activate expression of the heterologous enzymes [3] [4].
To address the SAM limitation often observed in FAME production, an enhanced protocol includes the genomic integration of methionine synthase (Mat1A) from rat liver. This modification increases the intracellular SAM pool by approximately 3-fold (from 71 ± 19 to 192 ± 3 nmoles per gram of cells), significantly boosting FAME production. The cultivation conditions require careful monitoring, with temperature maintained at 30°C throughout the production phase to balance metabolic activity and enzyme stability. The production period extends for 48 hours post-induction, during which the culture is supplemented with 10% dodecane overlay to capture volatile FAMEs and prevent product loss through evaporation. This critical step enhances the measured FAME titer by approximately 25% compared to cultures without the organic overlay [3] [4].
The FAME extraction and analysis phase employs a combination of organic solvent extraction (hexane:methanol, 2:1 v/v) followed by gas chromatography-mass spectrometry (GC-MS) for quantification and identification. The separation typically uses a DB-Wax column or equivalent polar stationary phase with temperature programming from 50°C to 250°C at 5°C/min. Identification is confirmed by comparison with authentic FAME standards, including this compound, using both retention time alignment and mass spectral matching. The production outcomes typically show a titer of approximately 370 mg/L of medium-chain FAMEs with this optimized protocol, representing a 35-fold improvement over previous microbial FAME production systems [3] [4].
Table 2: Microbial Production of FAMEs in Engineered E. coli
| Strain/Parameter | Description/Value | Effect on Production |
|---|---|---|
| Base Strain | SS00 (ΔfadD) | Enables free fatty acid accumulation |
| Thioesterase | U. californica (BTE) | Directs synthesis to C12-C14 fatty acids |
| Methyltransferase | D. melanogaster (DmJHAMT) | Catalyzes FAME formation from fatty acids |
| SAM Enhancement | Genomic Mat1A integration | 19% increase in FAME titer (370 mg/L) |
| Kinetic Parameters | Km = 59 μM, kcat = 0.15 min⁻¹ (C12:0) | Moderate enzyme efficiency |
| Optimal Conditions | 30°C, 48h production, dodecane overlay | Maximizes titer and prevents volatilization |
The microbial production of this compound and related FAMEs requires strategic pathway engineering to optimize carbon flux toward the desired products. The most successful approach involves a modular metabolic engineering strategy that addresses three key aspects: precursor supply, cofactor balancing, and product sequestration. For precursor supply, the implementation of the ΔfadD mutation prevents fatty acid degradation while the overexpression of medium-chain-specific thioesterases (such as BTE from U. californica) redirects the native fatty acid biosynthesis pathway toward the desired chain lengths (C12-C14). This strategy effectively eliminates feedback inhibition by preventing acyl-ACP accumulation, which normally downregulates fatty acid biosynthesis in wild-type strains [3] [4].
The cofactor balancing component addresses the SAM dependency of the methylation reaction. The initial engineering approach used plasmid-based expression of methionine adenosyltransferase (Mat1A), which resulted in an 8.5-fold increase in SAM levels but paradoxically decreased FAME production, likely due to cellular toxicity and metabolic burden. The optimized approach instead uses genomic integration of Mat1A under a T7 promoter, which provides a more moderate 3-fold increase in SAM levels but avoids the detrimental effects on cell viability and FAME production. This modification not only increases SAM availability but also improves the SAM:SAH ratio (S-adenosylhomocysteine), reducing the inhibitory effect of SAH on the methyltransferase activity. The final component involves product sequestration through a dodecane overlay, which captures the FAMEs as they are produced and minimizes product loss through volatility or potential cellular toxicity [3] [4].
Figure 1: The microbial FAME biosynthesis pathway employs engineered E. coli to convert endogenous precursors into biodiesel molecules. The pathway utilizes a thioesterase to generate free fatty acids and an insect-derived methyltransferase to perform SAM-dependent methylation [3] [4].
Comprehensive validation of analytical methods using this compound as an internal standard requires demonstration of method precision, accuracy, and robustness according to established analytical guidelines. The precision assessment involves a minimum of six replicate injections of the same sample preparation to determine repeatability, expressed as percent relative standard deviation (%RSD). For biodiesel analysis, the RSD should not exceed 5% for major components (>10% of total FAMEs) and 10% for minor components. The accuracy evaluation employs standard addition methods where known quantities of target FAMEs are added to the sample matrix and recovery percentages are calculated. Acceptable recovery ranges are 95-105% for major components and 90-110% for minor components, with this compound recovery typically expected to fall within the 98-102% range [2].
The linearity and range validation requires analysis of a minimum of five calibration standards covering the expected concentration range (e.g., 0.1-15 mg/mL). The correlation coefficient (R²) should be ≥0.998 for the calibration curve to be considered acceptable. Additional validation parameters include specificity (demonstration of complete separation from other FAME peaks), robustness (testing the method's resilience to small, deliberate variations in analytical conditions), and limit of quantification (typically 0.05 mg/mL for individual FAME components). The system suitability test performed before each analytical sequence should include verification of theoretical plate count (>5,000 for the this compound peak), tailing factor (<2.0), and resolution (>1.5 between adjacent peaks) to ensure the analytical system is performing within specified parameters.
Regulatory compliance for biodiesel analysis varies by jurisdiction but generally follows international standards such as ASTM D6751 (United States) and EN 14214 (European Union). The analytical report must include complete chromatographic conditions, identification of all FAME components, and quantification results relative to the this compound internal standard. For research applications, additional reporting should include batch-to-batch variability data, storage stability information, and comparative analysis against certified reference materials when available. Documentation should also capture any method deviations and their potential impact on data quality, ensuring transparency and reproducibility of results across different laboratories [1] [2].
Figure 2: Quality control workflow for biodiesel analysis using this compound as internal standard. The process ensures accurate quantification of FAME content through standardized procedures [2].
The applications of This compound in biodiesel research span from analytical methodology to biotechnological production, making it a versatile compound with significant utility across multiple aspects of biofuel development. As global biofuel production continues to expand [1], the role of well-characterized reference standards and efficient production pathways becomes increasingly important. The microbial production of FAMEs through engineered biological systems offers a sustainable alternative to traditional biodiesel production methods, though further optimization is needed to achieve economic viability at industrial scales. Future research directions will likely focus on enhancing methyltransferase efficiency, addressing SAM regeneration limitations, and expanding the substrate range to produce diverse FAME profiles that better mimic petroleum-derived diesel fuels.
The analytical applications of this compound continue to evolve with advancements in chromatographic techniques and the growing need for comprehensive characterization of complex biodiesel blends. As fuel specifications become more stringent and sustainability certifications more comprehensive, the importance of accurate, reproducible analytical methods underpinned by reliable standards like this compound will only increase. Ongoing research in both production and analysis of biodiesel will benefit from the protocols and applications detailed in these notes, potentially leading to improved fuel quality, expanded production capabilities, and enhanced sustainability of the biodiesel industry as a whole.
In the context of transesterification, methyl tridecanoate (C13:0 methyl ester) is a chemically stable compound used to quantify the yield and composition of FAMEs produced from various feedstocks [1] [2] [3].
The table below outlines the general steps for incorporating this compound into a FAME analysis workflow following a transesterification reaction.
| Step | Description | Key Considerations |
|---|---|---|
| 1. Sample Preparation | Add a known, precise mass or volume of this compound solution to the sample before the transesterification reaction or before the analysis of pre-formed FAMEs [1]. | Ensure the internal standard is homogeneously mixed with the sample. |
| 2. Transesterification | Proceed with your chosen transesterification method to convert lipids into FAMEs. | This compound is stable and will not participate in the reaction [1]. |
| 3. GC Analysis | Analyze the FAME mixture using a GC equipped with a flame ionization detector (FID) and a suitable column (e.g., a polar FAMEWAX or highly polar Rt-2560 column) [3]. | The internal standard peak (this compound) must be well-separated from other FAME peaks in the chromatogram [3]. |
| 4. Quantification | Calculate the concentration of target FAMEs in the sample by comparing their peak areas to the peak area of the this compound internal standard, using a pre-established calibration curve or response factors. |
This workflow can be visualized as follows:
While a direct protocol was not found, the following methodological snippets from the search results provide some context for its use:
To develop a complete experimental protocol, you may need to consult more specialized resources.
| Property Category | Specification | Research Applications |
|---|
| Basic Identifiers | CAS Number: 1731-88-0 Molecular Formula: C₁₄H₂₈O₂ Molecular Weight: 228.37 g/mol [1] [2] | Lipidomics studies & metabolic pathway analysis [1] | | Structural Class | Saturated Fatty Acid Methyl Ester (FAME) [2] | Model compound in biodiesel production research [1] [2] | | Solubility | DMSO: ≥21 mg/mL Ethanol: ≥15.6 mg/mL (with ultrasonic) Water: Insoluble [2] | Substrate for lipase & esterase activity/kinetic studies [1] | | Physical Form | Liquid (typically stored at -20°C) [2] | Organic synthesis precursor (flavors, fragrances, biopolymers) [1] |
While a direct protocol for this compound was not found in the search results, the following methodology adapts general lipase assay principles for this specific substrate.
The workflow for determining the kinetic parameters of a lipase using this compound involves a structured process of experimentation and data analysis, as outlined below.
This compound serves as a model substrate in diverse research areas due to its defined structure and properties.
This compound is a valuable saturated fatty acid methyl ester that provides a well-defined model substrate for lipase assays. Its application spans basic enzymology, biocatalyst discovery, and industrial process development. The successful application of this protocol relies on careful attention to substrate solubility, systematic optimization of reaction conditions using statistical designs, and the use of appropriate analytical methods for accurate quantification.
This compound (C₁₄H₂₈O₂), also known as tridecanoic acid methyl ester, serves as a critical analytical reagent in lipidomics research, primarily functioning as an internal standard for the quantification of fatty acids in complex biological samples. Lipidomics, defined as the large-scale study of pathways and networks of cellular lipids in biological systems, relies heavily on accurate quantification to understand lipid metabolism in health and disease. The selection of this compound as an internal standard is strategic, as this odd-chain fatty acid ester is rarely found in significant quantities in most biological systems, thereby minimizing interference with endogenous lipids during analysis. Its chemical properties, including moderate volatility and compatibility with GC-MS systems, make it particularly suitable for lipidomics applications where precision and reproducibility are paramount.
The significance of this compound in modern lipidomics continues to grow alongside advancements in mass spectrometry and chromatography techniques. As lipidomics has evolved into a powerful tool for understanding the complexities of lipid metabolism, the demand for robust quantification standards has increased correspondingly. This compound addresses key challenges in analytical reproducibility and technical variability that commonly plague lipidomics studies, particularly in the context of sample preparation, extraction efficiency, and instrument response normalization. Its utility spans multiple lipidomics domains, including clinical lipidomics, nutritional lipidomics, and drug development applications where precise lipid quantification can reveal biomarkers, therapeutic targets, and metabolic pathway alterations.
This compound possesses specific chemical properties that make it ideally suited for lipidomics applications. The compound has a molecular weight of 228.38 g/mol and appears as a colorless to almost colorless clear liquid at room temperature, though it should be stored in a cool, dark place (recommended <15°C) to maintain stability. Its boiling point is 163°C, and it has a specific gravity of 0.87 at 20°C, with a refractive index of 1.43 [1]. The methyl ester group enhances volatility compared to the free fatty acid form, making it particularly suitable for gas chromatography applications. The tridecanoic acid backbone (C13:0) represents a medium-chain saturated fatty acid that demonstrates excellent stability during sample processing and analysis.
The chemical stability of this compound under various analytical conditions ensures consistent performance across different experimental protocols. Unlike polyunsaturated fatty acid methyl esters that are susceptible to oxidation, the saturated nature of this compound prevents degradation during sample storage, processing, and analysis. This stability is crucial for obtaining reproducible results in long-term lipidomics studies where multiple analytical batches may be required. Furthermore, its chromatographic behavior provides optimal elution characteristics in standard GC methods, typically emerging in regions of the chromatogram where it doesn't co-elute with common biological fatty acids, thereby minimizing analytical interference.
The selection of this compound as an internal standard in lipidomics research is based on several strategic advantages:
Table 1: Key Properties of this compound as an Internal Standard
| Property | Specification | Significance in Lipidomics |
|---|---|---|
| Molecular Formula | C₁₄H₂₈O₂ | Medium-chain fatty acid ester suitable for GC analysis |
| Purity | >98.0% (GC) | Minimizes impurity interference in quantitative analysis |
| Physical State | Liquid at room temperature | Facilitates accurate pipetting and sample preparation |
| Storage Conditions | Room temperature (cool, dark place) | Convenient handling and long-term stability |
| Chromatographic Elution | Intermediate retention time | Minimizes co-elution with common biological fatty acids |
In lipidomics research, the use of internal standards like this compound is essential for achieving accurate and reproducible quantification. The fundamental principle involves adding a known quantity of the standard to each sample at the earliest possible stage of analysis, typically before lipid extraction. This approach accounts for variable losses during sample processing, extraction efficiency differences, and instrument response fluctuations. This compound serves as either a primary internal standard for direct quantification or as part of a comprehensive internal standard cocktail covering multiple lipid classes in sophisticated lipidomics workflows.
The effectiveness of internal standardization relies on the chemical similarity between the standard and the target analytes while ensuring analytical distinguishability. This compound meets both criteria by sharing fundamental properties with biological fatty acids (extraction behavior, derivatization response) while being chromatographically resolvable and identifiable via its unique mass spectrum. For quantitative accuracy, the internal standard should experience similar analytical challenges as the target compounds, thereby normalizing for efficiency variations in critical steps like derivatization, extraction, and injection.
The practical implementation of this compound as an internal standard requires careful consideration of concentration optimization and addition protocols. The optimal concentration should be within the linear range of detection while approximating the expected concentrations of target analytes. Typical working concentrations range from 10 to 100 μg/mL depending on the sample matrix and abundance of target lipids. The standard solution is preferably prepared in the same solvent used for lipid extraction to ensure homogeneous distribution throughout the sample.
Table 2: this compound Application Protocols Across Sample Types
| Sample Type | Recommended Concentration | Addition Point | Special Considerations |
|---|---|---|---|
| Avocado Mesocarp [2] | 30 μL of 1.5 mg/mL | Before extraction with chloroform-methanol | Accounts for extraction efficiency in plant tissues |
| Bovine Sperm [3] | 30 μL of 1.5 mg/mL | With cold methanol at beginning of extraction | Normalizes for both neutral and polar lipid fractions |
| Cell Cultures [4] | 1 mL of 0.1 mg/mL | Prior to methylation at 85°C | Monitors derivatization efficiency in cellular samples |
| Microfluidic Derivatization [5] | 5 μL of IS solution | Post-derivatization in collection vial | Quality control for automated, volume-limited applications |
Protocol 1: Conventional Lipid Extraction with this compound
This protocol is adapted from bovine sperm lipid analysis [3] and represents a robust method for various biological samples:
Protocol 2: Microfluidic Derivatization for Volume-Limited Samples
This advanced protocol [5] enables automated derivatization with significantly reduced reagent consumption:
Standard GC-MS Parameters for this compound Separation
The following method provides optimal separation and detection of this compound and other FAMEs [4] [3]:
Quantification and Identification
Fatty acids are identified by comparing their retention times and mass spectra with authentic FAME standards, with quantification performed using internal standard calibration against this compound [3]. The gravimetric concentration of each fatty acid is calculated with correction for the molecular weight difference between FAME and corresponding FA. The normalized percentage of each FA is calculated by dividing gravimetric concentration by the total fatty acid concentration and multiplying by 100.
Diagram 1: Comprehensive workflow for lipid analysis using this compound as an internal standard, covering sample preparation to quality control.
Data preprocessing and quality control form the foundation of reliable lipidomics data interpretation. These steps ensure that the generated data is both trustworthy and reproducible, minimizing the risk of false positives or negatives [6]. The first critical step involves noise reduction through signal filtering and smoothing techniques to enhance data clarity. This is followed by data normalization to adjust for differences in sample concentration and instrument sensitivity, ensuring comparability across samples. For studies involving multiple analytical batches, batch effect correction using methods like ComBat or LOESS normalization is essential to remove technical variations unrelated to biological signals [6].
Several quality control metrics should be monitored throughout the analysis. Signal intensity consistency across replicates indicates good data quality, with outliers suggesting potential technical issues. Retention time alignment is crucial in GC-MS based lipidomics to ensure accurate peak assignment, while mass accuracy must be maintained through regular instrument calibration [6]. Specific software tools facilitate these preprocessing steps, including LipidMatch for lipid identification and batch effect correction, and MS-DIAL for comprehensive data preprocessing including alignment, peak picking, and normalization, particularly suited for untargeted lipidomics [6].
Statistical analysis is pivotal for identifying differentially expressed lipids that offer insights into lipid metabolism and its association with biological conditions [6]. Basic statistical approaches include t-tests for comparing two groups and ANOVA for multiple group comparisons, with appropriate adjustments for non-normally distributed data. Given the high-dimensional nature of lipidomics data, multiple testing corrections such as Bonferroni adjustment or False Discovery Rate (FDR) control are essential to minimize false positives [6].
Advanced statistical techniques greatly enhance lipidomics data interpretation:
For effective visualization, researchers should utilize box plots with jitter or violin plots instead of traditional bar charts to better depict data distributions. Volcano plots effectively visualize magnitude versus significance of changes, while specialized visualizations like lipid maps and fatty acyl-chain plots reveal trends within lipid classes and fatty acid characteristics [7]. Implementation can be achieved through R packages (ggplot2, ggpubr, ComplexHeatmap) or Python libraries (seaborn, matplotlib) for flexible, publication-ready visualizations [8] [7].
This compound has proven invaluable in reproductive biology research, particularly in studies investigating lipid influences on sperm function and cryotolerance. A significant application appears in bovine sperm lipidomics, where researchers utilized this compound as an internal standard to determine fatty acid composition differences between bulls with good and poor sperm freezability [3]. This study implemented a comprehensive protocol where 30 μL of 1.5 mg/mL this compound was added as an internal standard before lipid extraction from frozen sperm samples. The analysis revealed that saturated fatty acids predominated, accounting for 71-80% of fatty acids in neutral and polar lipid fractions, with only subtle differences in specific fatty acids (22:0, 18:1 cis 9, and 14:0 13-methyl) between freezability phenotypes.
The implications of this research extend to assisted reproductive technologies, where understanding lipid membrane composition enables manipulation of membrane integrity, fluidity, and stability to improve cryopreservation outcomes. The application of this compound in this context ensured precise quantification of 34 different fatty acids across neutral and polar lipid fractions, providing a robust foundation for comparing lipid profiles. This approach demonstrates how proper internal standardization facilitates the identification of subtle but biologically significant lipid differences that could be overlooked with less rigorous quantification methods.
In food science and agricultural research, this compound enables precise lipid profiling of edible oils and agricultural products, with significant implications for nutritional assessment and quality control. A notable application appears in the lipidomic analysis of Hass avocado from the Caldas department of Colombia, where researchers employed GC-MS with derivatization to characterize the fatty acid composition across different cultivation zones [2]. The study revealed substantial variations in fat content (10.27% to 59.04%) between cultivation zones, with GC-MS analysis identifying 143 chromatographic signals, including 60 known metabolites dominated by myristic, palmitic, tridecanoic, palmitoleic (omega-7), and oleic (omega-9) acids.
The application of this compound in this research provided the quantitative rigor necessary to establish that environmental and agronomic factors modulate fatty acid biosynthesis in avocado, potentially through adjustments in pathways such as the mevalonate route. This confirmation of bioactive omega-7 and omega-9 fatty acids reinforces the nutritional significance of Hass avocado and highlights its potential cardiovascular benefits [2]. The study demonstrates how lipidomics with proper internal standardization contributes to optimizing cultivation practices, improving fruit quality, and informing functional food development.
Signal Inconsistency with this compound can arise from various sources. If peak area variability exceeds 15% across replicates, verify the standard solution stability by preparing fresh aliquots and ensuring proper storage conditions. Check for incomplete mixing during sample preparation by vortexing samples thoroughly after standard addition. For retention time shifting, ensure consistent GC oven temperature and carrier gas flow rates, and consider using a retention index marker for additional verification.
Extraction Efficiency Issues may manifest as poor recovery of the internal standard. If this compound recovery is suboptimal, confirm the extraction solvent composition and ensure proper phase separation time. For complex matrices, consider implementing a second extraction step to improve recovery, as demonstrated in the bovine sperm protocol [3]. When analyzing samples with high lipid diversity, fractionation into neutral and polar lipids prior to derivatization may improve overall quantification accuracy.
Derivatization Problems can significantly impact results. If derivatization efficiency is low, verify the freshness of derivatization reagents, particularly methanolic-HCl which can degrade over time. Ensure proper reaction temperature and time, with optimal conditions typically ranging from 55-70°C for 1.5-2 hours. For challenging samples, consider the microfluidic derivatization approach [5] which offers better control over reaction parameters and may improve reproducibility.
Comprehensive method validation is essential when implementing this compound in lipidomics workflows. Determine the linear range of quantification by analyzing standard curves across expected concentration ranges, with typical R² values >0.99 indicating acceptable linearity. Establish precision and accuracy through replicate analyses of quality control samples, with coefficients of variation <15% generally considered acceptable. Assess extraction efficiency by comparing the response of this compound added before extraction versus post-extraction.
Optimization strategies should focus on enhancing method robustness:
This compound serves as a versatile internal standard in lipidomics research, providing critical analytical standardization across diverse applications from reproductive biology to food science. Its chemical properties, including appropriate volatility for GC analysis, stability during sample processing, and minimal endogenous presence in biological systems, make it particularly valuable for ensuring quantification accuracy. The protocols outlined in this document, ranging from conventional extraction to advanced microfluidic derivatization, demonstrate the methodological flexibility of this compound applications.
Methyl Tridecanoate (CAS No. 1731-88-0) is a long-chain fatty acid ester increasingly valued in the fragrance and flavor industry due to its mild odor profile, excellent stability, and renewable, biodegradable nature. As a colorless, oily liquid with a mild, neutral odor, it serves as a versatile intermediate and base material in synthetic applications. Its molecular structure, featuring a 13-carbon chain, grants it excellent solubility in organic solvents and stability under various conditions, making it a reliable component in complex formulations. The industry's shift towards sustainable and bio-based chemicals has further amplified its prominence, as it aligns with green chemistry principles and consumer demand for environmentally friendly ingredients [1] [2].
The compound's primary value in flavor and fragrance work lies in its chemical stability and its ability to act as a neutral background and carrier for more potent aroma and flavor molecules. It does not overpower other ingredients, which allows for the precise crafting of nuanced sensory profiles. Furthermore, its emollient properties are beneficial in cosmetic and personal care fragrances, where it also functions as a skin-conditioning agent, improving product texture and absorption while delivering scent [1].
The following table summarizes the key characteristics of this compound that are critical for its handling and application in product formulation.
| Property | Value / Description | Reference / Source |
|---|---|---|
| CAS Number | 1731-88-0 | [2] |
| Molecular Formula | C14H28O2 | [2] |
| Molecular Weight | 228.37 g/mol | [2] |
| Physical Form | Clear, colorless liquid | [1] [2] |
| Odor | Mild, neutral | [1] |
| Boiling Point | 131 °C at 4 mm Hg | [2] |
| Melting Point | 5.5 °C | [2] |
| Density | 0.864 g/mL at 25 °C | [2] |
| Flash Point | 113 °C | [2] |
| Solubility | Soluble in chloroform and methanol; soluble in organic solvents | [1] [2] |
This compound serves multiple functions across various industries, with specific relevance to scent and taste.
This section provides a detailed methodology for the identification and quantification of this compound in a complex mixture using Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique in flavor and fragrance analysis.
Principle: This protocol uses Solid-Phase Microextraction (SPME) for the extraction and pre-concentration of volatile compounds, followed by separation and identification using Gas Chromatography-Mass Spectrometry (GC-MS). This technique is ideal for characterizing volatile profiles in complex matrices like perfumes or flavor extracts with minimal sample preparation [3].
Materials and Reagents:
Methodology:
Sample Preparation:
SPME Extraction:
GC-MS Analysis:
Identification and Quantification:
The following diagram illustrates the logical workflow for the SPME-GC/MS analysis of this compound as described in the protocol.
This compound is a versatile and sustainable ingredient poised for increased adoption in the fragrance and flavor industry. Its role as a mild, stable, and biodegradable ester makes it particularly suitable for modern formulation demands. By 2025, the market for bio-based chemicals like this compound is expected to grow, driven by stringent sustainability goals and regulatory pressures. However, challenges such as consistent sourcing of raw materials and cost-effective production remain areas for ongoing innovation. The experimental protocols outlined here provide a reliable framework for researchers to integrate this compound into their development workflows, ensuring quality and efficacy in final products [1].
This compound (C₁₄H₂₈O₂) is a fatty acid methyl ester (FAME) derived from natural sources [1] [2]. It has a molecular weight of 228.37 g/mol [2]. While its primary research is in biochemistry, its structure suggests potential as an eco-friendly lubricity modifier and antimicrobial agent for lubricant formulations [3] [4]. The push for bio-based lubricants is driven by the need for biodegradable, non-toxic, and renewable alternatives to petroleum-based products [4].
The tables below summarize the known and potential properties of this compound relevant to its use as a lubricant additive.
Table 1: Basic Chemical and Physical Properties of this compound
| Property | Value / Description | Source / Comment |
|---|---|---|
| Chemical Name | Tridecanoic acid methyl ester, this compound | [1] [2] |
| Molecular Formula | C₁₄H₂₈O₂ | [1] |
| Molecular Weight | 228.37 g/mol | [2] |
| Structure | Fatty Acid Methyl Ester (FAME) | Inferred from chemical class |
| Antimicrobial Activity | Disrupts cell membranes of Gram-positive & Gram-negative bacteria; synergistic with ampicillin | [3] |
Table 2: Potential Performance as a Lubricant Additive
| Function | Experimental Evidence & Proposed Mechanism | Recommended Testing Protocol |
|---|---|---|
| Antimicrobial Agent | Causes cell rupturing and autolysis in E. coli and E. faecalis; effective at 375-750 μg/mL [3]. | ASTM D942 (Standard Test Method for Gear Lubricants) to assess oxidation stability and microbial growth inhibition. |
| Lubricity Modifier | Long hydrocarbon chain and polar ester group can form protective films on metal surfaces, reducing friction. | ASTM D6079 (Standard Test Method for Evaluating Lubricity of Diesel Fuels) using a High-Frequency Reciprocating Rig (HFRR). |
| Synergistic Additive | Shown to enhance the efficacy of the antibiotic ampicillin [3]. | Formulate with conventional anti-wear (e.g., ZDDP) or extreme pressure additives and test via Four-Ball EP Test (ASTM D2783). |
This protocol outlines the steps to create a basic lubricant formulation incorporating this compound as an additive.
Procedure:
This protocol adapts established microbiological methods to test the lubricant's ability to inhibit microbial growth, a key factor in preventing fluid degradation.
Procedure:
The integration of this compound into lubricant formulations represents an innovative approach. Its primary advantage lies in its potential dual functionality: improving lubricity while simultaneously inhibiting microbial growth that can degrade the lubricant and cause system failures [3]. The observed synergy with other antimicrobials suggests it could be used to reduce the concentration of more traditional, potentially harsher, biocides [3].
Future research should focus on:
Fatty acid analysis is a critical component in various fields including food science, biofuel research, and biomedical studies. However, most fatty acids are not sufficiently volatile for direct analysis by gas chromatography (GC) and must be chemically derivatized to more volatile forms such as fatty acid methyl esters (FAMEs). Methyl tridecanoate (C13:0 methyl ester) serves as a crucial internal standard in these analyses due to its relative absence in most biological samples, allowing for accurate quantification of other fatty acids present in a sample. The derivatization process transforms polar fatty acids into less polar, more volatile methyl esters, significantly improving their chromatographic behavior and enabling precise separation, identification, and quantification using GC-based methods [1] [2].
The selection of appropriate derivatization protocols significantly impacts the accuracy, precision, and reproducibility of fatty acid analysis. This document provides comprehensive application notes and detailed protocols for this compound derivatization, incorporating both conventional and advanced microfluidic approaches. These methods have been optimized and validated specifically for researchers and drug development professionals requiring robust analytical techniques for lipid analysis in complex matrices [3] [4].
The derivatization of fatty acids to their corresponding methyl esters involves an esterification reaction where the carboxylic acid group of the fatty acid reacts with methanol in the presence of a catalyst. The general chemical reaction proceeds as follows:
R-COOH + CH₃OH → R-COO-CH₃ + H₂O
This transformation is crucial for several analytical reasons. First, it significantly reduces polarity by masking the hydrophilic carboxylic acid group, thereby decreasing hydrogen bonding interactions that cause peak tailing and broadening in chromatographic systems. Second, it increases volatility, enabling effective separation in GC systems. Third, it improves stability of the analytes during high-temperature GC analysis. Finally, it enhances detection sensitivity in both flame ionization detection (FID) and mass spectrometry (MS) systems [1] [3].
For tridecanoic acid (C13:0), the specific derivatization reaction yields this compound:
C₁₂H₂₅-COOH + CH₃OH → C₁₂H₂₅-COO-CH₃ + H₂O
This reaction is typically catalyzed by acidic catalysts (e.g., boron trifluoride in methanol, methanolic-HCl) or basic catalysts, with acidic conditions being more universally applicable to both free fatty acids and those esterified in complex lipids [4].
The conventional batch derivatization method represents the gold standard for FAME preparation and is widely used in analytical laboratories. This protocol has been optimized and validated for various sample matrices [4]:
Step 1: Lipid Extraction - Weigh approximately 0.5 g of sample into a glass tube. Add 10 mL of chloroform-methanol mixture (1:1 v/v) and 1000 μL of water. Seal the tube and incubate overnight in darkness at 20±2°C to facilitate complete lipid extraction.
Step 2: Extract Preparation - Carefully transfer 1 mL of the chloroform layer (lower organic phase) to a clean derivatization tube. Evaporate the solvent completely under a gentle stream of nitrogen or using a rotary evaporator.
Step 3: Derivatization Reaction - To the dried lipid extract, add 100 μL of toluene and 0.5 mL of boron trifluoride in methanol (BF₃/MeOH, 10-14% w/v). Cap the tubes tightly and mix thoroughly. Heat the mixture at 70°C for 90 minutes in a glycerol bath or heating block with occasional shaking.
Step 4: FAME Extraction - After cooling to room temperature, add 800 μL of distilled water and 800 μL of hexane to the reaction mixture. Vortex vigorously for 1-2 minutes and allow phases to separate. Collect the upper hexane layer containing the FAMEs.
Step 5: Analysis Preparation - Transfer the hexane extract to a GC vial. Store at -4°C until analysis to prevent degradation [4].
For volume-limited samples or high-throughput applications, a microfluidic derivatization approach offers significant advantages in reagent consumption and analysis time. This protocol utilizes a specialized glass microfluidic device [3]:
Step 1: Device Preparation - Fabricate a glass microfluidic device with two inlet channels (1 cm length each) that intersect and form a single reaction channel (20 cm length, 29 μL volume). The device should include appropriately sized access holes to minimize dead volume.
Step 2: System Setup - Connect one inlet to a syringe pump delivering methanolic-HCl reagent. Connect the second inlet to an HPLC injector with a 7.4 μL sample loop for FFA introduction. Maintain the reaction channel at 55°C using a flexible heater and temperature controller.
Step 3: Derivatization Parameters - Set optimal derivatization conditions: derivatization time (Tder) = 0.8 minutes and reagent-to-FFA ratio (Rder) = 4.9. Calculate flow rates based on the 29 μL reaction channel volume and Tder.
Step 4: Continuous Processing - Simultaneously pump methanolic-HCl and FFA sample through their respective inlets. The reagents mix and react as they traverse the heated reaction channel.
Step 5: Product Collection - Collect the effluent in a glass vial containing 5 mL of hexane and 5 μL of internal standard (methyl pentadecanoate) placed in an ice bath. After collection, allow for phase separation and transfer the hexane phase for GC-MS analysis [3].
Table 1: Comparison of Derivatization Methods
| Parameter | Conventional Method | Microfluidic Method |
|---|---|---|
| Reaction Time | 90 minutes | 0.8 minutes |
| Reaction Temperature | 70°C | 55°C |
| Sample Volume | ~1 mL extract | 7.4 μL loop |
| Methanolic-HCl Consumption | 0.5 mL | 20-fold reduction |
| Overall FFA Consumption | Conventional scale | 1300-fold reduction |
| Derivatization Efficiency for C13:0 | >95% (estimated) | 61% |
| Derivatization Efficiency for C18:0 | >95% (estimated) | 84% |
| Best Application | High-accuracy analysis | Volume-limited samples, high throughput |
Successful derivatization requires careful optimization of several key parameters that significantly impact reaction efficiency:
Temperature Optimization: The conventional method utilizes 70°C, balancing reaction rate against potential degradation of polyunsaturated fatty acids. The microfluidic method employs 55°C, demonstrating that efficient derivatization can occur at lower temperatures with precise control [4] [3].
Time Optimization: While conventional methods require 90 minutes for complete reaction, microfluidic approaches achieve significant derivatization in under 1 minute due to improved heat and mass transfer in confined dimensions [3].
Catalyst Concentration: Boron trifluoride concentration in methanol (10-14% w/v) provides optimal catalysis without excessive decomposition. Acid concentration in methanolic-HCl should be approximately 1.3 M for efficient reaction [4] [3].
Methanol-to-Sample Ratio: The volumetric ratio of methanolic reagent to fatty acid sample significantly impacts derivatization efficiency. A ratio of 4.9:1 has been identified as optimal in microfluidic systems [3].
Comprehensive method validation ensures reliability and reproducibility for quantitative analysis:
Linearity: Excellent linearity should be demonstrated with determination coefficients (r²) >0.9998 for target fatty acids across relevant concentration ranges [4].
Precision: Method precision, expressed as relative standard deviation (%RSD), should be <5% for both retention times and peak areas based on six replicate injections [4].
Sensitivity: Limits of detection (LOD) typically range from 0.21-0.54 μg/mL, with limits of quantification (LOQ) ranging from 0.63-1.63 μg/mL for various fatty acids [4].
Derivatization Efficiency: Calculated as the percentage of fatty acid converted to its corresponding FAME, with values ranging from 18% to 93% across different chain lengths and saturation degrees in optimized microfluidic systems [3].
Table 2: Optimization Parameters for Derivatization Protocols
| Optimization Parameter | Conventional Method | Microfluidic Method | Impact on Derivatization |
|---|---|---|---|
| Temperature | 70°C | 55°C | Higher temperatures increase rate but may degrade PUFAs |
| Time | 90 minutes | 0.8 minutes | Microfluidic enables orders of magnitude reduction |
| Catalyst Concentration | 10-14% BF₃ in MeOH | 1.3 M methanolic-HCl | Critical for complete reaction; excess may cause degradation |
| Reagent-to-FFA Ratio | Not explicitly optimized | 4.9:1 | Significantly impacts reaction yield in constrained systems |
| Extraction Solvent | Chloroform-methanol (1:1) | Hexane | Efficient extraction crucial for accurate quantification |
| Reaction Environment | Toluene co-solvent | Aqueous-mechanic stream | Co-solvents improve solubility of long-chain fatty acids |
For routine quantification of FAMEs, GC with flame ionization detection provides excellent sensitivity and reproducibility:
For structural confirmation and analysis of complex mixtures:
The this compound derivatization protocol enables numerous applications across research and development sectors:
Biofuel Research: Analysis of FFA composition in feedstocks for biodiesel production, where comprehensive fatty acid profiles determine fuel properties and process efficiency [3].
Food Science: Assessment of nutritional value and authenticity of edible oils, dairy products, and bee products (honey, bee pollen, bee bread, propolis). Monitoring of lipid oxidation products during storage and processing [5] [4].
Biomedical Research: Investigation of fatty acid imbalances associated with metabolic disorders, neurological diseases, and inflammatory conditions. Analysis of fatty acids in biological samples (plasma, tissues, cellular secretions) for biomarker discovery [3] [2].
Pharmaceutical Development: Quality control of omega-3 supplements (EPA and DHA) using pharmacopeia methods such as the GOED protocol, which is considered the gold standard for fish oil supplement analysis [1].
Incomplete Derivatization: Evidenced by peak tailing or appearance of extraneous peaks. Ensure fresh derivatization reagent, proper sealing of reaction vessels, and adequate reaction time.
Low Recovery of Short-Chain FAMEs: These are more volatile and may be lost during solvent evaporation. Use gentle nitrogen flow and avoid complete dryness.
Column Degradation: Acidic reagents can damage GC columns. Ensure complete removal of catalyst through proper washing steps.
Internal Standard Selection: this compound (C13:0) is suitable for most applications. For specialized analyses, odd-chain fatty acids like C17:0 or C19:0 may be used to avoid interference with sample fatty acids [1] [4].
The following diagram illustrates the complete experimental workflow for fatty acid analysis using this compound derivatization:
Fatty Acid Analysis Workflow Using this compound Derivatization - This diagram illustrates both conventional and microfluidic pathways for fatty acid analysis, highlighting key steps and parameters.
This compound derivatization represents a robust, well-characterized approach for fatty acid analysis across diverse applications. The protocols outlined herein provide researchers with validated methods adaptable to various sample types and analytical requirements. The continuous evolution of derivatization techniques, particularly microfluidic approaches, promises enhanced efficiency, reduced reagent consumption, and improved throughput for future analytical applications.
This compound (CAS 1731-88-0) is a saturated fatty acid methyl ester (FAME) with the molecular formula C₁₄H₂₈O₂ and a molecular weight of 228.37 g/mol [1]. This compound presents as a colorless to almost colorless clear liquid under standard conditions, with a density of approximately 0.870 g/mL [2]. Its relatively low melting point (6-8°C) and boiling point (162-164°C) make it suitable for various laboratory applications without requiring specialized high-temperature equipment [2]. This compound is commercially available at high purity levels (≥98%), ensuring reliability and reproducibility in research applications [2] [1].
In research environments, this compound serves as a valuable reference standard and model compound across multiple scientific disciplines. Its significance stems from its well-defined chemical structure and predictable behavior in enzymatic and analytical systems. In biotechnology, it facilitates studies of lipid metabolism and fatty acid synthesis pathways, providing insights into fundamental biological processes [2]. In pharmaceutical research, this compound is investigated for its potential role in drug delivery systems, where it may enhance the solubility and bioavailability of therapeutic compounds [2]. Additionally, it finds applications in surfactant production and agricultural chemistry, where it serves as a precursor or additive in various formulations [2].
Analytical Internal Standard: this compound serves as a crucial internal standard in gas chromatography-mass spectrometry (GC-MS) analyses of fatty acid metabolomes. Its chemical similarity to other fatty acid methyl esters, yet distinct retention time, allows for accurate quantification of fatty acid profiles in biological samples. In studies of Pseudomonas aeruginosa metabolism, researchers used this compound as an internal standard to normalize and quantify fatty acid levels, enabling identification of altered lipid metabolism in antibiotic-resistant strains [3]. This application leverages the compound's stability and detectability in chromatographic systems.
Biocatalyst Performance Assessment: In enzymatic transesterification research, this compound functions as a model compound for evaluating lipase activity and specificity. Studies optimizing biodiesel production from waste frying oils (WFO) employ this compound as a reference for gas chromatography calibration to quantify FAME yield [4]. This enables researchers to compare enzymatic efficiency across different reaction conditions, including variations in enzyme concentration, reaction time, pH, and temperature [4]. The compound's well-characterized properties make it ideal for method validation and instrument calibration.
Metabolic Engineering: this compound represents a target product in engineered microbial systems designed for biofuel production. Research demonstrates the potential of engineered E. coli strains to produce fatty acid methyl esters, including this compound, through heterologous expression of methyltransferase enzymes such as Drosophila melanogaster Juvenile Hormone Acid O-Methyltransferase (DmJHAMT) [5]. These studies explore the manipulation of metabolic pathways to enhance production yields, providing insights into enzyme substrate specificity and metabolic flux in engineered organisms.
Table 1: Quantitative Properties of this compound as an Analytical Standard
| Property | Specification | Application Benefit |
|---|---|---|
| Purity | ≥98% (GC) [2] | Reduces analytical variability and improves quantification accuracy |
| Molecular Weight | 228.37-228.38 g/mol [2] [1] | Provides appropriate molecular mass for GC-MS detection |
| Chromatographic Behavior | Well-defined peak with distinct retention time | Facilitates separation from other FAMEs in complex mixtures |
| Storage Conditions | 0-10°C [2] | Maintains stability over extended periods |
Table 2: Research Contexts Utilizing this compound
| Research Area | Specific Application | Key Findings |
|---|---|---|
| Antibiotic Resistance Mechanisms | GC-MS analysis of bacterial fatty acid metabolomes [3] | CIP-resistant P. aeruginosa shows upregulated fatty acid biosynthesis; this compound enabled precise quantification |
| Biodiesel Production Optimization | Enzymatic transesterification of waste frying oils [4] | Combination lipase system (Candida rugosa/Thermomyces lanuginosus) achieved 42.86% FAME yield under optimized conditions |
| Metabolic Engineering | Microbial FAME production in engineered E. coli [5] | DmJHAMT expression with SAM cofactor engineering achieved 0.56 g/L medium-chain FAME production |
This protocol details the quantitative analysis of fatty acids in bacterial samples using this compound as an internal standard, based on methodologies employed in antibiotic resistance studies [3].
Step 1: Sample Preparation
Step 2: Lipid Extraction
Step 3: Derivatization
Step 4: GC-MS Parameters
This protocol describes the enzymatic conversion of waste frying oils to biodiesel, with quantification of FAME yield using this compound, adapted from research on combined lipase systems [4].
Step 1: Oil Pretreatment
Step 2: Reaction Setup
Step 3: Transesterification Reaction
Step 4: FAME Quantification
The following diagram illustrates the complete workflow for fatty acid analysis using this compound as an internal standard:
Diagram 1: GC-MS analysis workflow using this compound internal standard
The following diagram illustrates the workflow for enzymatic transesterification and FAME quantification:
Diagram 2: Enzymatic transesterification workflow for biodiesel production
Internal Standard Concentration: The optimal concentration of this compound internal standard should be determined experimentally for each system. As a starting point, 20 μL of pure compound per sample provides reliable quantification in bacterial fatty acid analysis [3]. The concentration should approximate the expected concentration of target analytes to minimize quantification errors.
Enzyme Selection Criteria: When using this compound in transesterification studies, enzyme specificity must be considered. Research indicates that combined lipase systems (e.g., Candida rugosa and Thermomyces lanuginosus) can enhance conversion rates for diverse feedstock [4]. The broad-specificity methyltransferase DmJHAMT shows particular efficiency with medium-chain fatty acids [5].
Chromatographic Resolution: To ensure accurate quantification of this compound and other FAMEs, GC column selection and temperature programming are critical. The moderate polarity of this compound requires appropriate temperature ramping (e.g., 10°C/minute from 85°C to 285°C) to achieve optimal separation from C12-C16 FAMEs [3].
Poor Chromatographic Separation: If this compound co-elutes with other compounds, adjust the temperature ramp rate or consider using a different GC column (e.g., more polar stationary phase). Verify that the carrier gas flow rate is optimized for the specific column dimensions.
Low FAME Yields in Transesterification: If enzymatic conversion is suboptimal, verify enzyme activity and purity. Preequilibrate the reaction system at the optimal temperature (38°C) before adding enzyme. Ensure methanol concentration does not inhibit lipase activity - stepwise addition of methanol may improve yields [4].
Inconsistent Internal Standard Response: If this compound peak areas vary significantly between injections, check derivatization completeness and ensure the compound is properly mixed before sample withdrawal. Verify that the internal standard is added at the same precise point in each extraction procedure.
This compound serves as a versatile tool in enzymatic and metabolic studies, with particular value as an internal standard in analytical chemistry and as a model compound in biocatalyst evaluation. Its well-characterized properties, commercial availability at high purity, and predictable behavior in chromatographic systems make it indispensable for research requiring precise quantification of fatty acids and their derivatives. The protocols outlined herein provide researchers with robust methodologies for implementing this compound in their experimental workflows, supported by visualization tools that enhance understanding of complex processes. As research in lipid metabolism and biofuel production advances, this compound will continue to facilitate important discoveries in these fields.
This compound is a long-chain fatty acid ester (C₁₄H₂₈O₂) derived from tridecanoic acid and methanol [1] [2]. The table below summarizes its key chemical and physical properties.
| Property | Specification |
|---|---|
| CAS Number | 1731-88-0 [2] [3] |
| Molecular Formula | C₁₄H₂₈O₂ [2] [3] |
| Molecular Weight | 228.37 g/mol [2] [3] |
| Physical State | Colorless, oily liquid [1] |
| Melting Point | 5.5 °C [3] |
| Boiling Point | 289.6 °C at 760 mmHg [3] |
| Density | ~0.9 g/cm³ [3] |
| Flash Point | ~124.9 °C [3] |
While its primary research applications are as a model compound in lipidomics, a substrate in enzymatic assays, and a precursor in organic synthesis [2], its properties suggest potential for emulsion formulation. Its long carbon chain provides hydrophobicity, and its ester group offers a polar head, giving it an amphiphilic nature that can help stabilize the interface between oil and water phases [1] [2].
Although no direct literature was found on this compound as a primary emulsifier, one patent suggests using it as a co-modifier in a triglyceride-based oil phase to enhance the solubility of active pharmaceutical ingredients [4]. In this context, it likely works by modifying the polarity and properties of the oil phase.
A promising modern approach for creating stable emulsions is using Pickering emulsions, which are stabilized by solid particles that adsorb at the oil-water interface to form a physical barrier against coalescence [5]. Using polymer-grafted nanoparticles (PGNPs) is particularly effective. The architecture of the polymer grafts is critical for stability [5].
The following diagram illustrates the key stabilization mechanisms of two PGNPs architectures in a concentrated oil-in-water emulsion, based on molecular simulation studies [5].
BA-type PGNPs provide superior stability by dispersing in the water phase and forming a protective barrier between oil droplets, preventing them from merging [5].
Based on the gathered information, here is a theoretical workflow you could adapt and test in the lab for formulating an emulsion using this compound.
Key Considerations for Your Protocol:
To advance your work, I suggest the following steps:
This compound is a saturated fatty acid methyl ester (FAME) formed from tridecanoic acid and methanol [1] [2]. The table below summarizes its key chemical and physical properties.
| Property | Value / Description |
|---|---|
| Chemical Name | This compound [2] |
| CAS Number | 1731-88-0 [2] |
| Molecular Formula | C14H28O2 [2] |
| Molecular Weight | 228.38 g/mol [2] |
| Formula | CCCCCCCCCCCCC(OC)=O [2] |
| Description | Colorless, oily liquid with a mild odor [1] |
| Solubility | ≥21 mg/mL in DMSO; ≥15.6 mg/mL in EtOH; insoluble in H2O [2] |
| Primary Role | Intermediate in chemical synthesis; analytical standard [1] |
This protocol automates the conversion of free fatty acids (FFAs) like tridecanoic acid to their corresponding FAMEs for GC-MS analysis, drastically reducing reagent use and preparation time compared to conventional methods [3].
The derivatization process is based on a continuous-flow microreactor. The following diagram illustrates the automated workflow.
The table below summarizes the performance of the optimized microfluidic method for derivatizing different fatty acids.
| FFA Derivativized | Derivatization Efficiency | Key Protocol Advantage |
|---|---|---|
| Tridecanoic acid (C13:0) | 61% [3] | Automated, continuous-flow process. |
| Stearic acid (C18:0) | 84% [3] | Total sample prep time < 5 minutes [3]. |
| Range of 12 FFAs | 18% to 93% [3] | 20-fold less methanolic-HCl, 1300-fold less FFA used vs. conventional method [3]. |
Beyond analytical applications, this compound serves as a versatile building block in organic synthesis and industrial product development.
This compound is a valuable compound in the researcher's toolkit. Its role extends from being a simple analytical standard in GC-MS to a functional intermediate in synthesizing more complex chemical structures. The adoption of modern techniques like microfluidic derivatization enhances the speed and efficiency of its use in analytical workflows, supporting advancements in lipidomics, biofuel research, and drug development.
Methyl tridecanoate (C13:0 methyl ester) serves as a critical internal standard in the gas chromatography-flame ionization detection (GC-FID) analysis of fatty acids. Its strategic value lies in its absence in most natural biological samples, which eliminates analytical interference while providing a stable reference point for quantification. The use of this compound as an internal standard follows a fundamental principle in analytical chemistry: adding a known quantity of a reference compound at the initial preparation stages enables researchers to correct for variability in derivatization efficiency, injection volume inconsistencies, and sample processing losses. This protocol details comprehensive methodologies for sample preparation, GC-FID analysis, and method validation to ensure precise quantification of fatty acid methyl esters (FAMEs) in various matrices.
The application of this compound spans multiple research domains, from nutritional analysis of food products to lipidomic profiling in biological systems. In bee product analysis, it enables accurate quantification of fatty acids in complex matrices such as pollen, bee bread, and propolis [1]. In meat science, it facilitates rapid fatty acid profiling through streamlined one-stage transmethylation procedures [2]. Its utility extends to specialized applications including the analysis of oxidized lipids in thermoxidized oils, where it provides reliable quantification despite the challenging matrix [3].
The fundamental principle underlying this methodology involves adding a known amount of this compound to samples prior to processing, which then undergoes identical preparation and analysis conditions as the target analytes. The core quantitative relationship is established through the consistent ratio between the peak area of the internal standard and those of the target FAMEs. This ratio permits accurate quantification by compensating for procedural losses, injection volume variations, and matrix effects that might otherwise compromise analytical accuracy.
The chemical basis for this approach relies on the transformation of fatty acids from various lipid classes into their corresponding methyl ester derivatives through derivatization techniques. This compound may be introduced either as the pre-formed ester or as tridecanoic acid, which is subsequently esterified during the derivatization process. When added as tridecanoic acid, it undergoes parallel derivatization alongside native fatty acids, experiencing similar reaction efficiencies and potential losses, thereby providing a realistic correction factor for the entire analytical process [4] [3].
This protocol, adapted from Bio-protocol exchange, outlines a reliable method for direct methylation of lipid samples using tridecanoic acid (C13:0) as the internal standard [4]:
Transfer 1 mL of lipid sample into 16 × 125 mm screw-cap Pyrex culture tubes.
Add 1 mL of 0.1 mg/mL tridecanoic acid (C13:0) in methanol as the internal standard.
Incubate the mixture at 85°C for 15 minutes.
Add 5.3 mL of methanol and 0.7 mL of 10 M NaOH solution.
Neutralize with 0.58 mL of H₂SO₄, vortex thoroughly, and incubate at 85°C for 15 minutes.
Extract FAMEs by adding 2 mL each of H₂O and hexane, then vortex for 15 minutes at room temperature.
Centrifuge at 8,000 × g for 1 minute to separate phases.
Transfer the top hydrophobic phase containing FAMEs to a GC vial for analysis [4].
For complex matrices such as bee products, the following BF₃/MeOH method has been validated:
Extract lipids from 0.5 g sample using 10 mL chloroform/methanol (1:1) mixture with 1000 μL water.
Store overnight in darkness at 20°C ± 2°C.
Transfer 1 mL of chloroform layer to a new tube and evaporate solvent.
Add 100 μL toluene and 0.5 mL BF₃/MeOH reagent.
Derivatize for 90 minutes at 70°C using a glycerol bath.
Cool, then add 800 μL each of distilled water and hexane.
Shake vigorously, allow phases to separate, then transfer hexane (upper) layer containing FAMEs to GC vials.
Store at -4°C until analysis [1].
The derivatization workflow can be visualized as follows:
The following method has been optimized and validated for the analysis of FAMEs in bee products using this compound as internal standard [1]:
For high-throughput applications, a fast GC method has been developed reducing analysis time from 60 to 10 minutes while maintaining analytical accuracy [2]. This method employs a one-stage transmethylation procedure with methanol and chlorotrimethylsilane on lyophilized samples with oven heating, significantly streamlining the analytical process for routine applications.
Table 1: Comparison of GC-FID Methods for FAME Analysis
| Parameter | Standard Method | Rapid Method |
|---|---|---|
| Analysis Time | 71.67 minutes [1] | 10 minutes [2] |
| Sample Prep | Two-stage [1] | One-stage [2] |
| Derivatization Reagent | BF₃/MeOH [1] | Methanol + Chlorotrimethylsilane [2] |
| Heating Method | Glycerol bath [1] | Oven [2] |
| Application | Bee products, complex matrices [1] | Meat products, high-throughput [2] |
Comprehensive validation of the GC-FID method with this compound as internal standard ensures reliability and accuracy:
Table 2: Method Validation Parameters for GC-FID Analysis of FAMEs
| Validation Parameter | Performance | Experimental Details |
|---|---|---|
| Linearity | r² > 0.9998 [1] | For major fatty acids in bee products |
| LOD Range | 0.21-0.54 μg/mL [1] | Varies by specific fatty acid |
| LOQ Range | 0.63-1.63 μg/mL [1] | Varies by specific fatty acid |
| Precision | %RSD of retention times and peak areas [1] | Six injections over three consecutive days |
| Derivatization Efficiency | 18-93% for various FFAs [5] | Microfluidic device, Tder = 0.8 min, Rder = 4.9 |
| Recovery | High recovery percentages [2] | One-stage transmethylation for meat products |
The derivatization efficiency significantly impacts the accuracy of FAME quantification. Several critical parameters require careful optimization:
Temperature and Time: Conventional heating at 70°C for 90 minutes with BF₃/MeOH reagent produces the highest total yield of fatty acids [1]. Alternative methods utilizing higher temperatures (85°C) for shorter durations (15-30 minutes) have also been successfully employed [4].
Reagent Selection: Boron trifluoride in methanol (BF₃/MeOH) represents the most common derivatization reagent, though methanolic sodium hydroxide followed by acid neutralization provides an effective alternative [4] [6]. For rapid analysis, methanol with chlorotrimethylsilane enables efficient one-stage transmethylation [2].
Sample Preparation: Lyophilization of samples prior to derivatization improves fatty acid recovery in meat products [2]. For bee products, overnight extraction with chloroform-methanol (1:1) at room temperature optimizes lipid extraction efficiency [1].
The accurate preparation of this compound solutions is fundamental to quantification reliability:
Solution Stability: Store this compound stock solutions at -20°C in sealed containers to prevent evaporation and degradation.
Concentration Range: Working concentrations of 0.1 mg/mL provide optimal detector response without saturation [4]. The concentration should be adjusted to approximate the expected concentration range of target analytes.
Addition Precision: Add the internal standard at the earliest possible stage of sample preparation—preferably before lipid extraction—to correct for procedural losses throughout the entire analytical process [4] [3].
The this compound-based GC-FID method finds application across diverse research fields:
Bee Product Analysis: Qualification and quantification of fatty acids in honey, bee pollen, bee bread, and propolis to evaluate nutritional profiles and geographical origin [1].
Food Science: Determination of total fat content and fatty acid composition in meat products, oils, and dairy products for nutritional labeling and quality control [6] [2].
Oxidation Studies: Analysis of short-chain glycerol-bound compounds formed during thermoxidation of oils, where this compound enables accurate quantification despite complex degradation matrices [3].
Nutritional Studies: Assessment of omega-3 and omega-6 fatty acid ratios in functional foods and supplements, providing critical data for evaluating health implications of polyunsaturated fatty acids [1] [6].
The application of this compound as an internal standard in GC-FID analysis represents a robust, reliable methodology for fatty acid quantification across diverse sample matrices. Through optimized derivatization conditions—whether using BF₃/MeOH at 70°C for 90 minutes or simplified one-stage transmethylation—researchers can achieve excellent linearity, precision, and recovery for comprehensive fatty acid profiling. The method validation data confirms that both standard and rapid GC approaches provide accurate results, enabling laboratories to select the appropriate balance between analysis time and chromatographic resolution based on specific application requirements. As analytical demands evolve toward higher throughput and increased sensitivity, the fundamental principles outlined in this protocol provide a solid foundation for accurate fatty acid quantification using this compound as a stable, reliable internal standard.
An Internal Standard (IS) is a known amount of a compound added to every sample at the earliest possible stage of analysis. Its primary purpose is to correct for variability in sample preparation, injection volume, and instrument response by using the ratio of the analyte's response to the IS's response for quantification, rather than the analyte's absolute response [1] [2].
You should strongly consider using an internal standard in the following scenarios [1]:
The choice of internal standard is critical for effective correction. The table below summarizes the main types and their key characteristics.
| Type of IS | Description | Advantages | Disadvantages & Key Considerations |
|---|
| Stable Isotope-Labeled (SIL-IS) [3] [4] [5] | Analyte analogue with atoms replaced (e.g., ^2H, ^13C, ^15N). | Nearly identical chemical & physical properties; best for correcting matrix effects. | - Mass difference should be ≥4-5 Da to avoid cross-talk [5].
For methyl tridecanoate, a suitable Stable Isotope-Labeled IS would be a ^13C-labeled version. If unavailable, another FAME not present in your samples (e.g., methyl pentadecanoate or an odd-chain FAME like methyl undecanoate) could be investigated as a structural analogue [6].
The concentration of your internal standard is not arbitrary and can impact analytical accuracy. The goal is to add an amount that is similar to the expected concentration of your analyte[s].
| Factor | Consideration | Recommendation for this compound IS |
|---|---|---|
| General Guideline | IS signal response should be comparable to the analyte [2] [5]. | Set concentration so IS response is ~1/3 to 1/2 of the Upper Limit of Quantification (ULOQ) response [5]. |
| Cross-Interference | Analyte and IS should not interfere with each other's signals [5]. | Ensure IS contribution to analyte signal is ≤20% of LLOQ; analyte contribution to IS signal is ≤5% of IS response [5]. |
| Dynamic Range | IS must be detectable across the calibration range [3]. | Confirm IS gives a reliable signal even at the LLOQ. Avoid saturation at high concentrations. |
| Practical Limits | Consider solubility and solid-phase extraction capacity if used [5]. | Ensure the chosen concentration does not cause solubility issues or overloading. |
The following workflow outlines the key steps for determining and validating the internal standard concentration:
If your internal standard response is unstable, it can compromise your data. The table below outlines common problems and solutions.
| Problem | Potential Causes | Troubleshooting Actions |
|---|
| High Variability in IS Response [1] [5] | Inconsistent addition (pipette error); sample preparation losses; adsorption to vials. | - Calibrate pipettes.
This protocol provides a step-by-step method to determine the optimal concentration for your this compound internal standard.
Objective: To determine the concentration of this compound IS that provides a stable, interference-free signal appropriate for the analytical range of your target FAMEs.
Materials & Equipment:
Procedure:
FAQ 1: How should I store this compound standards to ensure their stability? While the search results do not specify exact storage conditions for this compound, its chemical nature provides guidance. As a fatty acid methyl ester (FAME), it is best stored in a cool, dark place. For long-term stability, refrigeration or freezing is recommended. Always use chemically compatible solvents (like hexane) to prevent degradation and ensure the container is tightly sealed to prevent solvent evaporation and uptake of moisture [1] [2].
FAQ 2: What is the recommended GC method for analyzing this compound? this compound is effectively separated and analyzed using high-resolution gas chromatography (GC). Here are parameters from a published method that successfully resolves a 37-component FAME mix, including this compound [1].
The table below summarizes the key GC parameters for the analysis:
| Parameter | Specification |
|---|---|
| Column | Rt-2560 (biscyanopropyl siloxane), 100 m, 0.25 mm ID, 0.20 µm [1] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min [1] |
| Injection | 1 µL, split (20:1 ratio), 225 °C [1] |
| Oven Program | 100 °C (hold 4 min) to 240 °C at 3 °C/min (hold 15 min) [1] |
| Detector | FID @ 285 °C [1] |
FAQ 3: My standard shows a peak area discrepancy. What could be wrong? A change in peak area often points to issues with the standard solution itself or the injection process.
FAQ 4: What is the expected retention time for this compound? Under the specific GC conditions detailed in the table above, this compound (C13:0) has a reported retention time of 32.47 minutes [1]. Use this as a reference to identify the peak in your chromatogram. Significant deviations may indicate a need to optimize your method.
This protocol is adapted from established methods for the high-resolution analysis of FAME mixtures [1].
Workflow: GC Analysis of FAME Standards
1. Standard Preparation:
2. GC System Setup:
3. Chromatographic Run:
4. Data Analysis:
The table below outlines common problems and their solutions when working with this compound standards.
| Problem | Potential Causes | Corrective Actions |
|---|---|---|
| Peak Tailing | Active sites in the inlet liner or column | Replace or deactivate the inlet liner. Condition the column properly [1]. |
| Retention Time Shift | Carrier gas flow instability; Column degradation | Check for gas leaks. Re-check and adjust gas flow/pressure. If necessary, trim the column inlet or replace the column. |
| Peak Splitting | Incorrect injection technique; Sample contamination | Ensure proper and fast injection. Use a clean, high-quality syringe. Check sample for immiscible solvents or particulate matter. |
| Low Response/No Peak | Highly diluted sample; Injector/detector problem | Re-prepare standard at higher concentration. Check injector function and liner. Verify detector gases and igniter. |
For accurate identification and method development, here are the key physicochemical properties of this compound (also known as this compound ester; CAS # 1731-88-0).
| Property | Value / Information |
|---|---|
| Chemical Formula | C₁₄H₂₈O₂ [1] |
| Molecular Weight | 228.3709 g/mol [1] [2] |
| IUPAC Name | Tridecanoic acid, methyl ester [1] |
| CAS Registry Number | 1731-88-0 [1] [2] |
| Common Synonyms | This compound; n-Tridecanoic acid methyl ester; Methyl n-tridecanoate; C13:0 [1] [2] |
The following table summarizes retention indices (Kovats, Van Den Dool) for this compound on various GC columns and stationary phases, which is critical for peak assignment [1].
| Column Type | Active Phase | Retention Index (I) | Conditions |
|---|---|---|---|
| Capillary | CP Sil 5 CB | 1609 | Isothermal, 240°C [1] |
| Capillary | DB-1 | 1615 | Isothermal, 240°C [1] |
| Capillary | SE-30 | 1607 | Isothermal, 140°C [1] |
| Capillary | OV-101 | 1622 | Temperature ramp, 2 K/min [1] |
| Capillary | HP-5MS | 1631 | Temperature ramp, 60°C to 250°C [1] |
| Capillary | DB-Wax | 1936 | Isothermal, 240°C [1] |
| Capillary | Carbowax 20M | 1866 | Isothermal, 140°C [1] |
In chromatography, "interference" related to this compound typically manifests as unexpected peaks, baseline issues, or quantification errors.
| Issue | Potential Cause | Solution |
|---|---|---|
| Ghost Peaks | Incomplete elution from a previous run; organic impurities in the eluent binding to the medium [3]. | Run a blank gradient (no sample injected) to check for carryover. Ensure high-purity eluents and adequate column equilibration [3]. |
| Carryover | Autosampler contamination from a previous, highly concentrated sample. | Check and adjust needle wash parameters. Perform extensive washing of the sample loop and injection port. A scratched autosampler rotor may need replacement [4]. |
| Co-elution | Another compound with a similar retention time eluting with this compound. | Optimize the method (temperature program, gradient slope). Use a column with different selectivity (e.g., polar phase like DB-Wax). Confirm identity with MS detection [1] [5]. |
| Incomplete Derivatization | Poor conversion of tridecanoic acid to its methyl ester form, leading to low or variable results. | Optimize derivatization conditions (see protocol below). Use an internal standard like methyl pentadecanoate (C15:0) for quantification [5] [6] [7]. |
| Peak Splitting | Void volume at the column inlet or a poorly cut tubing connection creating a mixing chamber [4]. | Check all tubing connections and fittings for proper installation and ensure tubing ends are cut cleanly and squarely [4]. |
This protocol is adapted from a study profiling fatty acids in suet oil using GC-EI-qMS [5].
For volume-limited samples or high-throughput needs, a microfluidic approach can be used [6].
The workflow for identifying and resolving this compound interference can be summarized as follows:
When diagnosing issues, adhere to these fundamental rules [4]:
Here are the fundamental guidelines to ensure the stability of your this compound samples:
To proactively monitor sample integrity, you can employ the following analytical techniques. The following table summarizes classical and advanced methods for detecting lipid oxidation, a key degradation pathway.
| Method | What It Measures | Principle & Application Notes |
|---|---|---|
| Peroxide Value (PV) [4] | Primary oxidation products (Hydroperoxides, ROOH) | Measures early-stage oxidation. Titration with sodium thiosulfate is common; can be affected by temperature, pH, and solvent [4]. |
| Conjugated Dienes (CD) [4] | Early-stage oxidation in PUFAs | Conjugated double bonds formed during initial oxidation absorb UV light at 233 nm. Simple but only useful for early stages [4]. |
| *p-Anisidine Value (p*-AV) [4] | Secondary oxidation products (Aldehydes) | Measures carbonyl compounds like 2-alkenals. The reagent (p-anisidine) is highly toxic, requiring careful handling [4]. |
| Gas Chromatography-Mass Spectrometry (GC-MS/MS) [5] | Specific intact lipid species & degradation products | Highly specific and sensitive. Can distinguish and quantify individual compounds, including this compound and its breakdown products. Ideal for definitive analysis [5]. |
For the most comprehensive and specific analysis, mass spectrometry-based lipidomics is a powerful approach. It overcomes the limitations of classical methods by allowing for the identification and quantification of a wide spectrum of individual lipid species and their oxidation products simultaneously [4]. A specific GC-MS/MS method has been developed for Fatty Acid Methyl Esters (FAMEs) like this compound, using a Zebron ZB-FAME column and Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity [5].
The workflow below illustrates the key steps in this analytical process.
Q1: What is the most critical factor in preventing this compound degradation during storage? The most critical factor is maintaining the correct storage temperature (0-10°C) [1]. This cold chain slows both hydrolytic and oxidative degradation mechanisms.
Q2: My sample has been left at room temperature for a week. Is it still usable? You should not assume its integrity. The sample needs to be re-analyzed using an appropriate method (like GC-MS) to check for decomposition products before use in sensitive experiments [4] [5].
Q3: Are there any specific signs of degradation I can look for? While this compound is a colorless liquid [1], the development of a yellow color or an off-odor can be visual and olfactory indicators of advanced oxidation, producing aldehydes and ketones [4].
Q4: What is the biggest advantage of using GC-MS/MS over classical methods like Peroxide Value? Classical methods like PV provide a general value but lack specificity. GC-MS/MS can identify and quantify the specific intact compound and its exact breakdown products, giving you a much clearer picture of the sample's composition and the extent of degradation [4] [5].
What is the primary use of methyl tridecanoate in GC analysis? this compound (CAS 1731-88-0) is widely used as a surrogate recovery standard or an internal standard (IS) in the GC analysis of fatty acid methyl esters (FAMEs) [1] [2]. It is added to samples before sample preparation and derivatization to monitor the efficiency of the entire analytical process.
Can this compound be used as an internal standard for all sample types? It is an excellent internal standard for samples that are already methyl esters. However, if your sample contains free fatty acids or triglycerides, using tridecanoic acid (the underivatized acid) before the derivatization step is often recommended [1]. This ensures the standard undergoes the same derivatization process as the target analytes, providing a more accurate correction for reaction yield.
Why might my this compound peak area be inconsistent? Inconsistent peak area can stem from issues at multiple points in the analytical system [3]:
The table below outlines specific problems, their potential causes, and corrective actions.
| Problem Symptom | Potential Root Cause | Corrective Action & Investigation |
|---|
| Low/Inconsistent Recovery | Active sites in GC system [3] | - Replace/clean GC inlet liner.
Here is a detailed methodology adapted from a validated GC-FID approach for fatty acids in bee products [4].
1. Solution Preparation
2. Sample Preparation
3. GC-FID Analysis
When problems arise, follow this logical pathway to isolate the root cause.
The guides provided should help you systematically resolve issues with your GC analysis. For problems related to general method validation principles, consulting ICH Q2(R1) guidelines is highly recommended [6].
The table below summarizes the key physical properties and typical purity specifications for Methyl Tridecanoate from several commercial suppliers and research contexts. This data serves as a benchmark for your own assessments.
| Property / Specification | Details & Typical Values |
|---|---|
| CAS Number | 1731-88-0 [1] [2] [3] |
| Molecular Formula | C₁₄H₂₈O₂ [1] [2] [3] |
| Molecular Weight | 228.37 g/mol [1] [2] [3] |
| Purity (GC) | >98.0% [1], >99% [2], ≥99.5% (as an analytical standard) [4] |
| Physical State | Colorless to almost colorless clear liquid [1] |
| Boiling Point | 163 °C [1]; 131 °C at 4 mmHg [4]; 289.6 °C at 760 mmHg [3] |
| Melting Point | 5.5 °C [3] [4]; 7 °C [1] |
| Density | 0.87 (Specific Gravity, 20/20) [1]; 0.864 g/mL at 25 °C [4] |
| Refractive Index | 1.435 [1] [4] |
| Primary Analysis Method | Gas Chromatography (GC) [1] [2] [5] |
| Secondary Analysis Method | HPLC [4], NMR (for structure confirmation) [1] |
This guide addresses common problems encountered during the purity analysis of this compound.
Troubleshooting Flow for Purity Assessment
A primary use of high-purity this compound is as an internal standard (IS) in the gas chromatographic (GC) analysis of fatty acids, particularly in complex biological or food chemistry samples [5] [4]. Here is a detailed methodology:
Q1: What is the recommended storage condition for this compound to maintain its purity? While it can be stored at room temperature, suppliers often recommend storing it in a cool and dark place (e.g., <15°C) to ensure long-term stability and prevent degradation [1]. Some protocols store it at -20°C for long-term preservation (over several years) [6].
Q2: My GC analysis shows a purity lower than the supplier's CoA. What could be wrong? First, verify the purity of your internal standard, as an impure standard will lead to inaccurate quantification [5]. Second, review your GC integration parameters; incorrect baseline setting or peak detection thresholds can underestimate the main peak's area. Manually reintegrate the chromatogram to confirm.
Q3: Besides GC, what other techniques can be used to confirm the structure and purity?
Q4: What are the main industrial applications of this compound? It is used as an intermediate in chemical synthesis for lubricants, surfactants, and flavoring agents. Its bio-based and biodegradable properties also make it suitable for cosmetics (as a skin-conditioning agent) and pharmaceuticals [8].
Here are answers to specific questions you might have during the experimental process.
Q1: What are the basic properties of methyl tridecanoate I should know for method development? this compound (CAS RN: 1731-88-0), also known as methyl tridecylate, is a high-purity compound (>98.0%) suitable for use as an internal standard [1]. Its physical properties, which can influence its behavior in your GC system, are summarized below [1].
| Property | Value / Description |
|---|---|
| Molecular Formula | C₁₄H₂₈O₂ [1] |
| Molecular Weight | 228.38 g/mol [1] |
| Physical State | Liquid at 20°C [1] |
| Boiling Point | 163 °C [1] |
| Specific Gravity | 0.87 (at 20/20°C) [1] |
| Recommended Storage | Room temperature, in a cool and dark place (<15°C) [1] |
Q2: Why are my retention times shifting after changing the internal standard? Retention time (RT) shifts are a common challenge when modifying a GC method. The underlying causes generally rest with carrier flow stability, poor temperature control, or the quality of the stationary phase [2].
Q3: Why is the peak shape for my new internal standard poor, and how can I fix it? Peak tailing and splitting are often related to active sites in the GC system or hardware issues [2].
This guide outlines common symptoms, their likely causes, and corrective actions based on expert recommendations.
| Symptom | Possible Cause | Corrective Action |
|---|---|---|
| Retention time shifts after system idle [3] | System not equilibrated; moisture on column | Leave carrier gas on; run conditioning injections; use GC sleep mode. |
| Retention time compression after column trim [3] | Flow dynamics changed; column length not updated in method | Update column length in GC system; optimize head pressure for shorter column. |
| Reduced efficiency/broad peaks [2] | Degraded stationary phase; dead volumes; late splitless purge | Trim column inlet; check column installation depths; use constant-flow mode. |
| Peak tailing [2] | Active sites in inlet or column | Use deactivated liners and columns; trim column inlet; clean inlet. |
| Peak splitting or shoulders [2] | Improperly cut column; blocked detector jet; polarity mismatch | Re-cut column properly; check/clean detector jet; review solvent/phase compatibility. |
| Inconsistent peak areas in batch [3] | Contamination in split vent line; sticking syringe | Clean/replace split vent line and trap; check syringe for residue, replace if sticking. |
Adopting these general practices can prevent many common issues.
When problems arise, following a logical workflow can save time. The diagram below outlines a high-level troubleshooting process synthesized from the search results.
The response factor is a crucial concept in quantitative analysis, particularly in chromatography. It is a correction factor that correlates the signal produced by an analyte (like methyl tridecanoate) to its actual concentration, allowing for accurate calculations [1].
Response Factor (RF) = Peak Area / Concentration (mg/mL)RRF = Response Factor of Impurity / Response Factor of API
or, if using calibration curves:
RRF = Slope of Impurity / Slope of APIThe table below summarizes the key formulas and their applications.
| Term | Formula | Application |
|---|---|---|
| Response Factor (RF) | RF = Peak Area / Concentration |
Calculates the absolute response of a single analyte [1]. |
| Relative Response Factor (RRF) | RRF = RF_impurity / RF_API |
Corrects for differences in response between a primary substance (e.g., an API) and its related compounds [1]. |
| Relative Response Factor (via Slope) | RRF = Slope_impurity / Slope_API |
Used when calibration curves for both the impurity and the primary substance have been established [1]. |
Here are some common issues and questions related to response factor determination, framed in a Q&A format.
Q1: My response factor values are inconsistent between runs. What could be the cause? This is often related to instrumental or preparative variables. A systematic approach to troubleshooting is recommended, as outlined in the workflow below.
Q2: How do I validate that my calculated response factor is reliable for quantification? The response factor approach makes two critical assumptions that must be verified experimentally [1]:
Q3: When should I use a relative response factor (RRF)? An RRF is essential when the compound you are quantifying (e.g., an impurity or metabolite) has a different detector sensitivity than your main reference standard. Using the RRF corrects for this difference, ensuring your quantitative results are accurate [1].
The following diagram illustrates a logical workflow for troubleshooting issues with your response factor analysis. This general protocol can help isolate the root cause of problems.
The search results indicate that this compound is an ester used in various industrial applications, including as an intermediate in chemical synthesis and in the production of bio-based products [2]. However, specific details on its chromatographic behavior, validated response factors, or unique troubleshooting aspects are not available in public sources.
For accurate and reproducible results with this specific compound, you may need to:
For the separation of Fatty Acid Methyl Esters (FAMEs) like this compound, application-specific GC columns are highly recommended as they are optimized for this exact purpose [1]. The key is to select a stationary phase with appropriate selectivity for FAMEs.
The table below summarizes columns successfully used for FAME analysis in recent publications, all of which are suitable for separating this compound.
| Column Name | Stationary Phase (USP Nomenclature) | Dimensions (L x ID x df) | Key Application & Benefit |
|---|---|---|---|
| Zebron ZB-FAME [2] | Highly polar, proprietary cyanopropyl polysiloxane | 30 m x 0.25 mm x 0.20 µm | Specifically designed for FAME separations; provides excellent resolution. |
| Rt-2560 [3] | 100% Biscyanopropyl polysiloxane (highly polar) | 100 m x 0.25 mm x 0.20 µm | Ideal for complex FAME mixtures and geometric isomers (cis/trans). |
| General-Purpose Rxi Column [1] | Varies (e.g., Rxi-65, Rtx-2330) | Varies | A good choice if no application-specific column is available, especially when using a mass spectrometer. |
Key Selection Criteria:
Here is a detailed protocol for the determination of 24 FAMEs, including this compound, using Headspace Solid-Phase Microextraction Arrow (HS-SPME Arrow) followed by GC-MS/MS, as described in a 2022 study [2]. This method is rapid, sensitive, and minimizes matrix effects.
Workflow Overview:
Materials and Reagents:
Step-by-Step Protocol:
Sample Preparation:
SPME Arrow Extraction:
GC-MS/MS Analysis:
1. What is the biggest advantage of using an application-specific FAME column? These columns provide superior selectivity for separating FAMEs. They are specially designed to resolve complex mixtures, including closely eluting compounds and geometric isomers (cis/trans), which might co-elute on a standard non-polar column [1].
2. Can I use a standard non-polar GC column like a 5% diphenyl/95% dimethyl polysiloxane column for FAME analysis? While it is possible, the separation will primarily be by boiling point (chain length). You may get poor resolution of FAMEs with different degrees of unsaturation, and isomers might not be separated. A polar FAME column is the strongly recommended choice [1].
3. My lab has an Rt-2560 column. Is it suitable for this compound? Yes, absolutely. The Rt-2560 is a 100% biscyanopropyl polysiloxane column, which is a highly polar phase perfectly suited for FAME analysis. It is an excellent choice, especially for complex samples requiring high-resolution separation [3].
The primary source of data comes from a 2025 study that analyzed a mix of 37 FAMEs. In this mix, This compound (C13:0) was present at a concentration of 20 mg/mL [1]. The table below shows its context within a subset of the FAME standards analyzed.
| FAME Standard Name | Systematic Name | Concentration (mg/mL) | Structural Nomenclature |
|---|---|---|---|
| Methyl undecanoate | Methyl undecanoate | 20 | C11:0 |
| This compound | This compound | 20 | C13:0 |
| Methyl pentadecanoate | Methyl pentadecanoate | 20 | C15:0 |
| Methyl myristate | Methyl tetradecanoate | 40 | C14:0 |
| Methyl palmitate | Methyl hexadecanoate | 60 | C16:0 |
This data shows that this compound was one of several saturated odd-chain fatty acid methyl esters included in the standard mix at a mid-range concentration [1].
The quantitative data above was generated using a specific and reproducible GC-MS protocol. Here is the detailed methodology you can follow [1]:
This experimental workflow is summarized in the diagram below.
To build a comprehensive guide, you may need to consult additional resources, but the available information provides a solid starting point:
For researchers, biodegradability is typically assessed through a tiered testing strategy to ensure robustness and avoid unnecessary testing. The core principle is that a substance is considered readily biodegradable if it breaks down rapidly in the environment. A proposed tiered approach includes [1]:
The diagram below illustrates this logical testing workflow.
This compound (CAS 1731-88-0) is the methyl ester of Tridecanoic acid, with the molecular formula C₁₄H₂₈O₂ [2]. It is a long-chain fatty acid ester and is recognized for its biodegradability and renewable origin [3].
As a fatty acid ester, its primary degradation mechanism is hydrolysis, a chemical decomposition process that involves breaking the ester bond by reacting with water molecules [4]. This process is the most important for initiating the biodegradation of synthetic polymers, especially polyesters. The resulting fatty acid and alcohol can then be further broken down and ultimately metabolized by microorganisms into CO₂, water, and biomass [4].
The table below summarizes the key properties of this compound.
| Property | Description |
|---|---|
| Chemical Name | This compound (Tridecanoic acid methyl ester) [2] |
| CAS Number | 1731-88-0 [2] |
| Molecular Formula | C₁₄H₂₈O₂ [2] |
| Molecular Weight | 228.37 g/mol [2] |
| Chemical Structure | Ester |
| Primary Degradation | Hydrolysis [4] |
| Biodegradability | Considered biodegradable & bio-based [3] |
While direct experimental data for this compound is limited in the search results, the following table outlines how different types of compounds generally behave in biodegradability assessments, based on the tiered strategy.
| Compound / Polymer Type | Example Materials | Expected Biodegradability | Key Factors Influencing Biodegradation |
|---|---|---|---|
| Fatty Acid Esters | This compound, other methyl esters | Expected to be readily biodegradable [1] | Presence of ester bonds (hydrolyzable), aliphatic chain [4] |
| Biodegradable Polyesters | Poly(lactide-co-glycolide) (PLGA), Polylactic acid (PLA) | Designed to be biodegradable (degrade in weeks to months) [5] [4] | Chemical structure, crystallinity, molecular weight, environmental conditions (pH, T°) [4] |
| Conventional Polymers | Polyethylene (PE), Polypropylene (PP) | Not readily biodegradable (persist for years) [4] | High molecular weight, hydrophobic, lack of hydrolysable functional groups [4] |
| Polymer Additives | Various plasticizers, stabilizers | Variable (requires case-by-case assessment) [4] | Specific chemical structure; some may be persistent or toxic [4] |
For a comprehensive assessment, you would typically follow established guidelines. Here are the core methodologies referenced:
A significant challenge in the field is "greenwashing," where products are marketed as having more environmental benefits than they truly possess. Therefore, robust scientific evidence based on the above protocols is crucial. The prospects for compounds like this compound are tied to concepts of recycling and circularity, where "throwing away" should not be the default option [4].
This compound is a saturated fatty acid methyl ester (FAME) with the chemical formula C₁₄H₂₈O₂ [1] [2]. The table below summarizes its key physicochemical and safety properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₂₈O₂ [1] [3] |
| Molecular Weight | 228.38 g/mol [2] [3] |
| Physical State | Colourless clear liquid [3] |
| Melting Point | 5.5 °C [3] |
| Boiling Point | 131 °C at 5 hPa [3] |
| Flash Point | 113.0 °C (closed cup) [3] |
| Density | 0.864 g/mL at 25 °C [3] |
| Solubility | ≥21 mg/mL in DMSO; ≥15.6 mg/mL in EtOH; insoluble in water [2] |
| Log Pow | 5.77 [3] |
| Storage | Store at -20°C [2] [3] |
| Key Hazards | Causes serious eye damage. May cause long-lasting harmful effects to aquatic life [3]. |
The table below places this compound in the context of broader solvent categories, based on general trends and properties reported in the literature.
| Solvent Class | Examples | Key Characteristics & Performance Data (from available literature) |
|---|---|---|
| Fatty Acid Methyl Esters (FAMEs) | This compound, Methyl oleate, Methyl stearate [4] | High boiling points and low volatilities. Data on density and viscosity for various FAMEs is available in compiled datasets [5]. |
| Other Bio-Based Solvents | Ethyl lactate, D-limonene, Ethanol [6] [7] | Generally exhibit low toxicity and biodegradable properties [6]. Can match or exceed performance of petroleum solvents in specific applications (e.g., extraction efficiencies >96% for biocides from fish tissue using ethanol) [7]. Some, like D-limonene, can be highly toxic to aquatic life [7]. |
| Conventional/Petroleum-Based | Toluene, n-Hexane, Methylene Chloride [7] | Often volatile, flammable, and possess greater environmental and health hazards. Bio-based solvents like D-limonene and ethyl lactate are directly used as substitutes for toluene and hexane in standardized methods (e.g., moisture determination, lipid extraction) with comparable performance [7]. |
Although a direct comparison for this compound is unavailable, the search results reveal its primary roles and how solvent performance is evaluated.
For researchers comparing solvents for a specific application, the following workflow can serve as a guide. This diagram outlines a logical decision-making process that incorporates the principles of green chemistry.
The table below summarizes key validation parameters from two studies that quantified methyl tridecanoate alongside other fatty acids. Please note that the data comes from methods analyzing multiple compounds, and the performance is for this compound within that mix.
| Parameter | GC-MS Method (Berry Seed Extracts) [1] | GC-FID Method (Bee Products) [2] |
|---|---|---|
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC/MSD) | Gas Chromatography-Flame Ionization Detector (GC-FID) |
| Sample Types | Blackcurrant, raspberry, strawberry, and chokeberry seed oils | Bee pollen, bee bread, honey, propolis |
| Quantification Method | 1. Normalized peak area 2. External calibration curve | External calibration curve | | Linearity | Reported for 34 fatty acids (method was validated) | ( r^2 > 0.9998 ) (for the method) | | Precision | Results for precision were presented (method was validated) | %RSD for retention times and peak areas | | LOD/LOQ | LOD and LOQ results were presented (method was validated) | LOD: 0.21-0.54 µg/mL (range for all analytes) LOQ: 0.63-1.63 µg/mL (range for all analytes) | | Key Sample Prep | Derivatization with Trimethylsulfonium hydroxide (TMSH) | Derivatization with Boron trifluoride in methanol (BF₃/MeOH) at 70°C for 90 min |
Here are the detailed methodologies for the key experiments cited.
1. GC-MS Protocol for Plant Oils (Berry Seed Extracts) [1]
2. GC-FID Protocol for Bee Products [2]
The following diagram outlines the general workflow for the validation and quantification of this compound using GC-based methods, integrating common steps from the cited protocols.
The search results and subsequent analysis highlight several critical points for professionals developing or validating a method for this compound:
Corrosive